7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRFGXNBDNKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355581 | |
| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190775-65-6 | |
| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative of significant interest in medicinal chemistry. While a specific CAS number for this carboxylic acid has not been identified in publicly available databases, this document furnishes detailed information on its closely related ethyl ester, "Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate" (CAS: 1823331-46-9), and the parent heterocycle, "7-Bromo-5-chloro-1-benzofuran" (CAS: 286836-07-5)[1][2]. This guide will cover synthetic methodologies, physicochemical properties, and the known biological activities of structurally similar compounds, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with a furan ring creates a scaffold that is amenable to various chemical modifications, leading to a broad spectrum of biological effects. Halogenated benzofurans, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on the 7-bromo-5-chloro substituted benzofuran-2-carboxylic acid core, a structure poised for further investigation in drug discovery programs.
Physicochemical Properties and Characterization
Table 1: Physicochemical Data of 7-Bromo-5-chloro-1-benzofuran and its Ethyl Ester Derivative
| Property | 7-Bromo-5-chloro-1-benzofuran | Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate |
| CAS Number | 286836-07-5[1] | 1823331-46-9[2] |
| Molecular Formula | C₈H₄BrClO | C₁₁H₈BrClO₃ |
| Molecular Weight | 231.48 g/mol | 303.54 g/mol |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound can be inferred from general synthetic routes established for related benzofuran-2-carboxylic acids. A common and effective method involves the synthesis of the corresponding ethyl ester followed by hydrolysis.
Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate
A prevalent method for synthesizing substituted benzofuran-2-carboxylates is the reaction of a substituted salicylaldehyde with a dialkyl bromomalonate.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 3-bromo-5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Addition of Reagent: Add diethyl bromomalonate (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.
Hydrolysis to this compound
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.
Experimental Protocol (General Procedure):
-
Reaction Setup: Dissolve Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Acidification: Acidify the aqueous layer with a concentrated acid, such as hydrochloric acid, until a precipitate is formed.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not documented, the broader class of substituted benzofuran-2-carboxylic acids has been extensively studied and shown to possess a range of biological activities.
Table 2: Reported Biological Activities of Substituted Benzofuran-2-carboxylic Acid Derivatives
| Biological Activity | Description | Reference |
| Anticancer | Certain halogenated benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. The position and nature of the halogen substituents can significantly influence the potency. | [3] |
| Antimicrobial | Various substituted benzofuran-2-carboxylic acids and their esters have shown activity against a range of bacteria and fungi. | [4] |
| Anti-inflammatory | Some benzofuran derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | |
| Enzyme Inhibition | Substituted benzofurans have been investigated as inhibitors of various enzymes, including kinases and proteases, which are key targets in several diseases. |
The presence of both bromo and chloro substituents on the benzofuran ring of the title compound suggests that it could be a promising candidate for screening in these therapeutic areas. The carboxylic acid moiety provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the preparation of this compound.
Caption: General Synthetic Pathway.
Structure-Activity Relationship Concept
This diagram illustrates the conceptual relationship between the core benzofuran scaffold, its substitutions, and the resulting biological activities, based on findings for related compounds.
Caption: Structure-Activity Relationship.
Conclusion
This compound represents a molecule of high interest for medicinal chemistry and drug development. While direct experimental data and a registered CAS number are currently elusive, this guide provides a solid foundation based on the synthesis and properties of closely related analogues. The synthetic routes are well-established, and the known biological activities of similar compounds strongly suggest that this molecule and its derivatives are worthy of further investigation as potential therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this promising compound.
References
- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | 1823331-46-9 [chemicalbook.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physical Properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide also includes general experimental protocols for determining key physical properties and discusses the synthesis of related compounds.
Core Physical Properties
This compound is a solid at room temperature. The fundamental physical and chemical identifiers for this compound are summarized below.
| Property | Value |
| CAS Number | 190775-65-6 |
| Molecular Formula | C₉H₄BrClO₃ |
| Molecular Weight | 275.48 g/mol |
| Physical Form | Solid |
| Purity | Typically >96% (as supplied by vendors) |
| Storage Temperature | Room Temperature |
Predicted Physical Properties
In the absence of experimental data, computational models can provide estimations for certain physical properties. For a closely related compound, 7-Bromo-1-benzofuran-2-carboxylic acid , the following properties have been predicted:
| Property | Predicted Value |
| Boiling Point | 370.9 °C at 760 mmHg |
It is crucial to note that these are theoretical predictions for a similar, but not identical, molecule and should be confirmed by experimental measurement for this compound.
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady and slow rate.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range represents the melting point of the substance.
Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and biological assays.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents should be tested, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: A precisely weighed amount of this compound (e.g., 10 mg) is placed into a vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Mixing and Observation: The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution. The sample is visually inspected for the presence of undissolved solid.
-
Quantification: If the compound dissolves, further additions of the solute can be made until saturation is reached to determine the solubility quantitatively (e.g., in mg/mL).
Synthesis of Substituted Benzofuran-2-carboxylic Acids
While a specific protocol for the synthesis of this compound is not detailed in the available literature, the general synthesis of substituted benzofuran-2-carboxylic acids often involves the cyclization of appropriately substituted phenols.
One common approach is the reaction of a substituted salicylaldehyde with a malonic acid derivative, followed by further chemical transformations to yield the desired benzofuran-2-carboxylic acid. The synthesis of related compounds, such as various 3-phenyl-1-benzofuran-2-carboxylic acids, has been achieved through a one-pot condensation-cyclization reaction starting from 2-hydroxybenzophenones.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a novel or uncharacterized organic compound.
This document serves as a foundational guide to the physical properties of this compound. For definitive quantitative data, experimental determination is strongly recommended. The provided protocols and workflow offer a systematic approach for researchers to characterize this and other novel chemical entities.
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide on a Promising Benzofuran Scaffold
This technical guide provides a comprehensive overview of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative with significant potential in drug discovery and development. Benzofuran cores are prevalent in a wide range of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of bromine and chlorine substituents on the benzofuran ring system is anticipated to modulate its physicochemical properties and enhance its biological efficacy, making it a molecule of high interest for researchers and scientists in the pharmaceutical industry.
Chemical Structure and Properties
The chemical structure of this compound combines the key features of a benzofuran scaffold with the electronic and steric influences of halogen atoms. This unique combination is expected to influence its binding affinity to various biological targets.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 7-Bromo-5-chloro-1-benzofuran[3] | Benzofuran-2-carboxylic acid[4] |
| Molecular Formula | C₉H₄BrClO₃ | C₈H₄BrClO | C₉H₆O₃ |
| Molecular Weight ( g/mol ) | 287.49 | 231.47 | 162.14 |
| IUPAC Name | This compound | 7-bromo-5-chloro-1-benzofuran | 1-benzofuran-2-carboxylic acid |
| CAS Number | Not available | 286836-07-5 | 496-41-3 |
Note: The properties for the title compound are predicted due to the absence of specific experimental data in the searched literature.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for benzofuran-2-carboxylic acid synthesis. A common and efficient method is the Perkin rearrangement of a corresponding 3-halocoumarin precursor.[5]
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of the target compound.
General Experimental Protocol for Perkin Rearrangement
The following is a generalized protocol based on the synthesis of similar benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement.[5]
-
Preparation of the 3-Bromocoumarin Precursor: The appropriately substituted 3-bromocoumarin is synthesized from the corresponding coumarin using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction can be carried out under microwave irradiation for a short duration (e.g., 5 minutes at 80°C and 250W).
-
Microwave-Assisted Rearrangement: The purified 3-bromocoumarin is placed in a microwave vessel with ethanol and a base, typically sodium hydroxide. The mixture is then subjected to microwave irradiation (e.g., 5 minutes at 79°C and 300W) with stirring.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated. The crude product is dissolved in water and acidified with an acid like hydrochloric acid to precipitate the free carboxylic acid. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.
Biological Activity and Therapeutic Potential
Table 2: Reported Biological Activities of Structurally Related Benzofuran Derivatives
| Compound Class/Derivative | Biological Activity | Target/Mechanism of Action (if known) | IC₅₀/MIC Values | Reference |
| Benzofuran-based carboxylic acids | Carbonic Anhydrase Inhibition | hCA IX | KIs = 0.56 - 0.91 µM | [6] |
| Heterocyclic/Benzofuran Hybrids | Anti-inflammatory | Inhibition of NO production, NF-κB and MAPK signaling pathways | IC₅₀ = 52.23 ± 0.97 µM (for NO inhibition) | [7] |
| Benzofuran-2-yl methanones | Anticancer | - | IC₅₀ = 11 - 12 µM (against A2780 ovarian cancer cells) | [8] |
| Substituted Benzofurans | Antibacterial (Mycobacterium tuberculosis) | DNA gyrase B inhibition | IC₅₀ = 0.81 ± 0.24 µM | [1] |
| Benzofuran dimer | Prolyl Endopeptidase Inhibition | Noncompetitive inhibition | IC₅₀ = 1.14 µM | [9] |
The diverse biological activities of these related compounds suggest that this compound could be a promising candidate for development as an anticancer, anti-inflammatory, or antimicrobial agent.
Potential Signaling Pathway Involvement
Based on the anti-inflammatory activity of similar benzofuran derivatives, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[7]
Caption: Potential inhibition of NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The strong precedent for biological activity within the benzofuran class, coupled with the known benefits of halogenation, provides a compelling rationale for its synthesis and evaluation. Future research should focus on developing a robust synthetic route to obtain sufficient quantities of the compound for comprehensive biological screening. Initial assays should target areas where benzofurans have shown significant promise, such as in oncology, inflammation, and infectious diseases. Detailed structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in optimizing this lead compound for future drug development endeavors.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A prolyl endopeptidase-inhibiting benzofuran dimer from Polyozellus multiflex - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight, presenting the data in a clear and accessible format for scientific professionals.
Summary of Molecular Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₄BrClO₃ |
| Molecular Weight | 289.5 g/mol |
| Monoisotopic Mass | 287.9035 g/mol |
Experimental Protocols
Determination of Molecular Formula
The molecular formula of this compound was determined by a systematic, step-by-step analysis of its constituent parts.
-
Identification of the Base Structure: The foundational structure is 7-Bromo-5-chloro-1-benzofuran. According to the PubChem database, the molecular formula for this base is C₈H₄BrClO.[1]
-
Identification of the Functional Group: The suffix "-2-carboxylic acid" indicates the presence of a carboxyl group (-COOH) at the second position of the benzofuran ring. The molecular formula of a carboxyl group is CH O₂.
-
Assembly of the Final Molecule: The attachment of the carboxyl group to the benzofuran ring involves the substitution of a hydrogen atom at the specified position. Therefore, one hydrogen atom is removed from the base structure, and the carboxyl group is added.
-
Carbon (C): The base molecule has 8 carbon atoms. The addition of the carboxyl group contributes one more carbon atom, resulting in a total of 9 carbon atoms.
-
Hydrogen (H): The base molecule has 4 hydrogen atoms. One hydrogen is substituted by the carboxyl group, and one new hydrogen is introduced with the carboxyl group, leaving the total number of hydrogen atoms at 4.
-
Bromine (Br): The number of bromine atoms remains unchanged at 1.
-
Chlorine (Cl): The number of chlorine atoms remains unchanged at 1.
-
Oxygen (O): The base molecule contains 1 oxygen atom. The carboxyl group adds 2 more oxygen atoms, for a total of 3 oxygen atoms.
-
This systematic assembly confirms the molecular formula as C₉H₄BrClO₃.
Calculation of Molecular Weight
The molecular weight was calculated using the determined molecular formula and the standard atomic weights of the constituent elements.
-
Atomic weight of Carbon (C): 12.011 u
-
Atomic weight of Hydrogen (H): 1.008 u
Calculation: (9 × 12.011) + (4 × 1.008) + (1 × 79.904) + (1 × 35.453) + (3 × 15.999) = 289.485 g/mol
This value is rounded to 289.5 g/mol for practical applications.
Visualizations
The logical relationship between the chemical's nomenclature, its derived molecular formula, and its calculated molecular weight is depicted in the following diagram.
Caption: Logical workflow from chemical name to molecular weight.
References
- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. byjus.com [byjus.com]
- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. Chlorine - Wikipedia [en.wikipedia.org]
- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 8. chlorineinstitute.org [chlorineinstitute.org]
- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 10. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis Precursors of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors and plausible synthetic routes for obtaining 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The synthesis of this target molecule can be strategically approached through multi-step pathways, primarily revolving around the formation and subsequent rearrangement of a substituted coumarin intermediate.
Two principal synthetic pathways are detailed below, commencing from readily available starting materials. These routes are constructed from established and well-documented chemical transformations. This guide presents detailed experimental protocols, quantitative data for key reactions, and visualizations of the synthetic workflows to facilitate a comprehensive understanding for researchers in the field.
Pathway 1: Synthesis from 3-Bromo-5-chlorophenol
This pathway begins with the regioselective formylation of 3-bromo-5-chlorophenol to generate the key intermediate, 4-bromo-6-chloro-2-hydroxybenzaldehyde. This aldehyde is then converted to a 3-bromocoumarin derivative, which finally undergoes a Perkin rearrangement to yield the target benzofuran-2-carboxylic acid.
Logical Workflow for Pathway 1
The Enigmatic Discovery and Synthetic Exploration of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. While its specific discovery and initial characterization are not prominently documented in publicly accessible scientific literature, its commercial availability suggests established synthetic routes. This technical guide consolidates the likely synthetic pathways based on established methodologies for analogous benzofuran-2-carboxylic acids, presents its known physicochemical properties, and explores the potential biological significance of this scaffold by examining related compounds. Due to the absence of dedicated studies on this particular molecule, this paper will draw inferences from structurally similar compounds to provide a comprehensive overview for research and development purposes.
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry, with a wide array of biological activities having been reported for this scaffold.[1][2] The incorporation of halogen atoms, such as bromine and chlorine, into the benzofuran nucleus is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] this compound represents a unique combination of these features, making it a compound of interest for further investigation. This document aims to provide a detailed technical guide by postulating its synthesis and exploring its potential applications based on the broader knowledge of the benzofuran class.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 190775-65-6 | |
| Molecular Formula | C₉H₄BrClO₃ | |
| Molecular Weight | 291.49 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature | |
| InChI Key | MDSRFGXNBDNKHI-UHFFFAOYSA-N |
Postulated Synthesis
A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement. The general workflow for such a synthesis is depicted below.
Caption: Postulated synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on general procedures for similar compounds.
Step 1: Synthesis of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate
-
To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (2.0-3.0 eq).
-
To this suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not found in the surveyed literature. However, the benzofuran-2-carboxylic acid scaffold is a known pharmacophore with a range of biological activities. Halogenated benzofuran derivatives, in particular, have shown promise as antimicrobial and anticancer agents.[3][5][6]
Structurally related compounds have been investigated as inhibitors of various enzymes and signaling pathways. For instance, certain substituted benzofuran derivatives have been shown to inhibit bacterial DNA gyrase and Mycobacterium protein tyrosine phosphatase B (mPTPB), suggesting potential antibacterial and anti-tuberculosis applications.[5]
The general mechanism of action for many bioactive benzofuran derivatives involves their interaction with key enzymes or receptors within cellular signaling pathways. A hypothetical signaling pathway that could be targeted by a compound like this compound, based on the activities of related molecules, is depicted below.
Caption: A generalized diagram of a potential signaling pathway inhibited by a bioactive compound.
Conclusion and Future Directions
This compound is a readily available synthetic building block with unexplored potential in drug discovery and materials science. While its formal discovery is not well-documented, plausible and efficient synthetic routes can be proposed based on established chemical literature. The presence of both bromo and chloro substituents on the benzofuran core, combined with the carboxylic acid functionality, makes it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities against a panel of relevant targets, such as kinases, bacterial enzymes, and cancer cell lines. Such studies would elucidate the true potential of this enigmatic molecule.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated derivative of the versatile benzofuran scaffold. While specific literature on this exact molecule is limited, this document extrapolates from extensive research on closely related analogs to present its probable synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 190775-65-6 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₄BrClO₃ | N/A |
| Molecular Weight | 275.5 g/mol | N/A |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[1] |
| Storage | Store at room temperature | Sigma-Aldrich[1] |
Synthesis
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methods for the synthesis of substituted benzofuran-2-carboxylic acids, a plausible and efficient synthetic route can be proposed. The most common and effective methods involve the cyclization of a suitably substituted phenol with an appropriate three-carbon synthon.
A proposed synthetic workflow is the reaction of 3-bromo-5-chlorosalicylaldehyde with ethyl bromoacetate followed by intramolecular cyclization and subsequent hydrolysis of the ester.
Proposed Experimental Protocol:
Step 1: Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate
-
To a solution of 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-((3-bromo-5-chloro-2-formylphenoxy)acetate).
-
Without further purification, dissolve the crude intermediate in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to induce intramolecular cyclization (Perkin-Oglialoro reaction).
-
Reflux the mixture and monitor the formation of the benzofuran ring by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3.0-5.0 eq).
-
Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as 2N HCl, until a precipitate is formed.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
DOT Diagram: Proposed Synthesis Workflow
References
Halogenated Benzofuran Carboxylic Acids: A Technical Guide for Drug Development
Abstract: Halogenated benzofuran carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of halogens and a carboxylic acid moiety into the benzofuran core significantly influences their physicochemical properties and pharmacological profiles, leading to potent antimicrobial, antifungal, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways to support researchers and professionals in the field of drug discovery and development.
Introduction
The benzofuran skeleton is a core structural unit in numerous natural products and synthetic compounds with significant therapeutic properties.[1][3] Naturally occurring benzofurans like Cicerfuran and Ailanthoidol exhibit potent antifungal and anticancer activities.[1] Synthetic derivatives, most notably the antiarrhythmic drug Amiodarone, further underscore the therapeutic potential of this heterocyclic system.[1][4]
The introduction of halogen atoms (F, Cl, Br, I) into the benzofuran structure is a key strategy in medicinal chemistry to modulate a compound's biological activity.[1][4] Halogens can enhance membrane permeability, increase binding affinity through "halogen bonding," and alter metabolic stability, often leading to improved potency and selectivity.[1] The carboxylic acid group, another critical pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and improve the pharmacokinetic properties of the molecule. This guide focuses on compounds that merge these key features: halogenated benzofuran carboxylic acids.
Synthesis of Halogenated Benzofuran Carboxylic Acids
The synthesis of halogenated benzofuran carboxylic acids can be achieved through various strategies, including direct halogenation of benzofuran precursors or by employing halogenated starting materials in cyclization reactions. A prominent method involves the Perkin rearrangement of 3-halocoumarins.[5]
Experimental Protocols
Protocol 1: Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement[5]
This method converts 3-halocoumarins into benzofuran-2-carboxylic acids with significantly reduced reaction times compared to traditional heating.[5]
-
Preparation of 3-Bromocoumarin:
-
Dissolve the starting 4-substituted coumarin (0.227 mmol) in acetonitrile (5 mL) in a microwave vessel.
-
Add N-bromosuccinimide (NBS) (0.340 mmol).
-
Seal the vessel and irradiate in a microwave reactor at 250W for 5 minutes at 80 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture on a rotary evaporator to obtain the crude 3-bromocoumarin.
-
-
Perkin Rearrangement:
-
Add the 3-bromocoumarin (0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.503 mmol) to a microwave vessel.
-
Seal the vessel and irradiate at 300W for 5 minutes at 79 °C with stirring.[5]
-
After the reaction, concentrate the mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
-
Acidification and Isolation:
Protocol 2: General Procedure for Chlorination[6]
This protocol describes the direct chlorination of a benzofuran ester intermediate.
-
Reaction Setup:
-
Dissolve the benzofuran ester (0.02 mol) in chloroform (20 mL).
-
Generate chlorine gas in a separate flask by reacting potassium permanganate (KMnO₄) with concentrated hydrochloric acid (HCl).
-
Pass the generated chlorine gas through the chloroform solution.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC), evaporate the solvent.
-
Purify the residue by column chromatography on silica gel, using chloroform or a chloroform/methanol mixture (e.g., 100:0.5) as the eluent to isolate the chlorinated product.[6]
-
Protocol 3: Synthesis by Hydrolysis of Methyl Ester[7]
This protocol describes the final step of converting a methyl ester to the corresponding carboxylic acid.
-
Hydrolysis:
-
Isolation:
Physicochemical Properties and Characterization
The structural elucidation of newly synthesized halogenated benzofuran carboxylic acids relies on a combination of spectroscopic and analytical techniques. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while NMR spectroscopy provides detailed structural information.
Data Presentation
Table 1: Physical and Synthesis Data for Selected Halogenated Benzofuran Carboxylic Acids
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | C₁₂H₉BrO₅ | 30% | 196-197 | [1] |
| Benzofuran-6-carboxylic acid | C₉H₆O₃ | - | 158-162 |[8] |
Table 2: Spectroscopic Data for a Representative Halogenated Benzofuran Carboxylic Acid[1]
| Compound: 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid |
|---|
| ¹H-NMR (300 MHz, CDCl₃, δ/ppm): 2.48 (3H, s, -COCH₃), 2.69 (3H, s, -CH₃), 7.72 (1H, s, Ar-H), 12.89 (1H, s, -OH) |
| ¹³C-NMR (δ/ppm): 13.20, 26.70, 94.45, 100.68, 111.33, 116.11, 132.08, 145.99, 155.30, 159.72, 203.35 |
| HRMS (m/z): Calculated value for [M+Na]⁺ = 334.9526, Found = 334.9525 |
Pharmacological Activity and Mechanisms of Action
Halogenated benzofuran derivatives exhibit a broad range of pharmacological activities, with many demonstrating significant potential as anticancer and antimicrobial agents. The presence and position of the halogen atom can dramatically influence cytotoxicity and selectivity.[1][4]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of these compounds against various human cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways crucial for cancer cell proliferation and survival, such as those regulated by NF-κB, Aurora B kinase, and Pim-1 kinase.[9][10][11]
Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 9e (5-bromobenzofuran derivative) | MDA-MB-231 (Breast) | 2.52 ± 0.39 | Carbonic Anhydrase IX Inhibitor | [12] |
| Compound S6 (benzofuran derivative) | HeLa (Cervical) | - (Most sensitive) | Aurora B Kinase Inhibitor | [9] |
| Compound 3m (benzofuran-2-carboxamide) | Various | - (Potent activity) | NF-κB Inhibitor | [11] |
| Compounds 29, 38, 39 (benzofuran-2-carboxylic acids) | - | - (Potent inhibition) | Pim-1/Pim-2 Kinase Inhibitors |[10] |
A. NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain benzofuran-2-carboxylic acid amides have been shown to inhibit LPS-induced NF-κB transcriptional activity.[11]
B. Aurora B Kinase Inhibition
Aurora B is a key mitotic kinase that is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[9] A benzofuran derivative, compound S6, was identified as a selective inhibitor of Aurora B, leading to G2/M phase cell cycle arrest and reduced cancer cell proliferation.[9]
Antimicrobial and Antifungal Activity
Halogenation has been shown to be crucial for the antimicrobial activity of benzofuran derivatives.[6] Compounds with halogens substituted on the aromatic ring or in acetyl side groups display activity against Gram-positive bacteria and various Candida strains.[6]
Table 4: In Vitro Antimicrobial Activity of Halogenated 3-Benzofurancarboxylic Acid Derivatives[6]
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| III (bromo derivative) | Gram-positive bacteria | 50 - 200 |
| III (bromo derivative) | Candida albicans, C. parapsilosis | 100 |
| IV (bromo derivative) | Gram-positive bacteria | 50 - 200 |
| VI (chloro derivative) | Gram-positive bacteria | 50 - 200 |
| VI (chloro derivative) | Candida albicans, C. parapsilosis | 100 |
Experimental Protocols
Protocol 4: Cytotoxicity Evaluation (MTT Assay)[13]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test benzofuran derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
Halogenated benzofuran carboxylic acids are a versatile and highly promising class of compounds for the development of new therapeutics. Strategic halogenation combined with the carboxylic acid moiety provides a powerful tool for optimizing biological activity against a range of targets, from microbial organisms to cancer-related kinases. The synthetic routes are well-established, and the resulting compounds show significant potential, particularly as anticancer agents that interfere with critical cell signaling pathways. Future research should continue to explore the structure-activity relationships, focusing on improving selectivity and pharmacokinetic profiles to advance these promising scaffolds toward clinical application.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a predictive but scientifically grounded profile.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar substituted benzofuran derivatives and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.15 | d | 1H | H-4 |
| ~7.90 | d | 1H | H-6 |
| ~7.60 | s | 1H | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~154 | C-7a |
| ~148 | C-2 |
| ~130 | C-3a |
| ~128 | C-5 |
| ~125 | C-4 |
| ~120 | C-6 |
| ~115 | C-3 |
| ~110 | C-7 (C-Br) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted [M]+ or [M-H]- | Key Fragmentation Peaks (m/z) |
| ESI-MS (-) | 288.9, 290.9 | [M-H-CO₂]⁻ |
| EI-MS (+) | 290, 292 | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~800-900 | Strong | C-H bend (Aromatic) |
| ~700 | Medium | C-Cl stretch |
| ~600 | Medium | C-Br stretch |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the hydrolysis of its corresponding ethyl ester. The ethyl ester can be synthesized via a Perkin-like condensation reaction.
Step 1: Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate
-
To a solution of 3-bromo-5-chlorosalicylaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).
-
To this suspension, add diethyl bromomalonate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 2N hydrochloric acid until the pH is approximately 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Predicted ¹H NMR Spectrum Logic
Caption: Rationale for predicted ¹H NMR chemical shifts.
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, multi-step protocol for the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on established chemical transformations, including a Pechmann condensation to form a coumarin intermediate, followed by bromination and a subsequent Perkin rearrangement.
Overall Synthetic Scheme
The synthesis of the target compound is proposed to proceed via a three-step sequence starting from 3-bromo-5-chlorophenol. This phenol undergoes a Pechmann condensation to yield a substituted coumarin, which is then brominated at the 3-position. The resulting 3-halocoumarin is subsequently converted to the desired this compound through a Perkin rearrangement.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-7-chloro-4-methylcoumarin
This step involves the Pechmann condensation of 3-bromo-5-chlorophenol with ethyl acetoacetate using a strong acid catalyst.
Materials:
-
3-Bromo-5-chlorophenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (e.g., 25 mL) to 0 °C in an ice bath.
-
To the cooled acid, slowly add a mixture of 3-bromo-5-chlorophenol (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3-Bromo-5-chlorophenol | 207.45 | 1.0 | - |
| Ethyl acetoacetate | 130.14 | 1.1 | - |
| 5-Bromo-7-chloro-4-methylcoumarin | 289.50 | - | 75-85 |
Part 2: Synthesis of 3,5-Dibromo-7-chloro-4-methylcoumarin
This protocol describes the bromination of the coumarin intermediate at the 3-position using N-bromosuccinimide (NBS).
Materials:
-
5-Bromo-7-chloro-4-methylcoumarin
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Benzoyl peroxide (optional, as initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-7-chloro-4-methylcoumarin (1.0 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Microwave-assisted alternative: The reaction can be performed in a microwave reactor at a set temperature (e.g., 80 °C) for a significantly shorter duration (e.g., 5-10 minutes), often leading to higher yields and purity.[1]
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 5-Bromo-7-chloro-4-methylcoumarin | 289.50 | 1.0 | - |
| N-Bromosuccinimide | 177.98 | 1.1 | - |
| 3,5-Dibromo-7-chloro-4-methylcoumarin | 368.39 | - | 80-95 |
Part 3: Synthesis of this compound
The final step is the Perkin rearrangement of the 3,5-dibromo-7-chlorocoumarin to the target benzofuran-2-carboxylic acid.[2][3][4]
Materials:
-
3,5-Dibromo-7-chloro-4-methylcoumarin
-
Sodium hydroxide
-
Ethanol or a mixture of Dioxane-Water
-
Hydrochloric acid (concentrated or dilute)
Procedure:
-
Dissolve 3,5-dibromo-7-chloro-4-methylcoumarin (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 2-3 equivalents in water).
-
Heat the mixture to reflux for 2-4 hours. The progress of the rearrangement can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2.
-
The precipitated solid, this compound, is collected by vacuum filtration.
-
Wash the product with cold water and dry it under vacuum. Further purification can be done by recrystallization if necessary.
Microwave-assisted alternative: This rearrangement can be efficiently carried out in a microwave reactor at a set temperature (e.g., 79 °C) for a very short time (e.g., 5 minutes), often resulting in near-quantitative yields.[1]
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3,5-Dibromo-7-chloro-4-methylcoumarin | 368.39 | 1.0 | - |
| Sodium hydroxide | 40.00 | 2-3 | - |
| This compound | 291.48 | - | 85-99 |
Disclaimer
This document provides a proposed synthetic protocol based on established chemical literature for analogous compounds. The procedures should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions. The yields are indicative and may vary depending on the specific reaction conditions and scale. It is recommended to perform small-scale trial reactions to optimize the conditions before scaling up.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
Application Note: A High-Yield, Two-Step Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative. Benzofuran cores are prevalent in numerous biologically active compounds and natural products, making their synthesis a significant area of interest in medicinal chemistry and drug discovery. This application note details a robust and efficient two-step experimental procedure for the synthesis of this compound, commencing from the commercially available 3-bromo-5-chlorosalicylaldehyde. The synthesis involves an initial formation of a key intermediate, 6,8-dibromo-6-chloro-coumarin, followed by a microwave-assisted Perkin rearrangement to yield the final product in high purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Coumarin Formation & Bromination | 3-bromo-5-chlorosalicylaldehyde | Acetic anhydride, Triethylamine, N-Bromosuccinimide (NBS) | Acetonitrile | 6 hours | 80 | ~75 (Estimated) |
| 2 | Perkin Rearrangement | 6,8-dibromo-6-chloro-coumarin | Sodium hydroxide (NaOH) | Ethanol | 5 minutes | 79 | >95[1] |
Experimental Protocols
Step 1: Synthesis of 6,8-dibromo-6-chloro-coumarin
This procedure outlines the formation of the coumarin ring system from 3-bromo-5-chlorosalicylaldehyde via a modified Perkin condensation, followed by bromination at the 3-position.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in acetic anhydride (3.0 eq).
-
Addition of Base: Add triethylamine (2.0 eq) dropwise to the stirring solution.
-
Condensation: Heat the reaction mixture to 140°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to obtain the crude 6-bromo-8-chloro-coumarin.
-
Bromination: Transfer the crude coumarin to a microwave-safe vessel and dissolve in acetonitrile. Add N-bromosuccinimide (NBS) (1.2 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 250W for 5 minutes at a temperature of 80°C.[1]
-
Isolation and Purification: After cooling, the resulting precipitate is collected by vacuum filtration. The crude product, 6,8-dibromo-6-chloro-coumarin, can be recrystallized from a mixture of dichloromethane and methanol to yield the purified intermediate.
Step 2: Microwave-Assisted Perkin Rearrangement to this compound
This protocol describes the efficient conversion of the 3-bromocoumarin intermediate to the final benzofuran-2-carboxylic acid product using microwave irradiation.[1]
-
Reaction Setup: Place the synthesized 6,8-dibromo-6-chloro-coumarin (1.0 eq) into a microwave-safe vessel.
-
Reagent Addition: Add ethanol to dissolve the starting material, followed by an aqueous solution of sodium hydroxide (3.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300W for 5 minutes, with stirring, maintaining the temperature at 79°C.[1]
-
Work-up: Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator to remove the ethanol.
-
Acidification and Precipitation: Dissolve the crude residue in a minimum amount of water. Acidify the solution to pH 1 by adding concentrated hydrochloric acid. This will cause the final product to precipitate out of the solution.
-
Isolation and Drying: Collect the solid this compound by vacuum filtration, wash with cold water, and dry in an oven at 80°C. The yield is typically very high, often exceeding 95%.[1]
Visualizations
Experimental Workflow Diagram
Caption: Synthetic route for this compound.
References
Application Note: NMR Analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the NMR analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Detailed protocols for its synthesis, sample preparation for NMR spectroscopy, and data acquisition parameters for both ¹H and ¹³C NMR are presented. Predicted spectral data, based on the analysis of structurally related compounds, are summarized in tabular format to facilitate spectral interpretation.
Introduction
Benzofuran-2-carboxylic acids and their derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific compound, this compound, serves as a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules. This application note outlines the necessary protocols for the synthesis and detailed NMR analysis of this compound.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on the analysis of structurally similar benzofuran derivatives and the known substituent effects of halogens on the chemical shifts of aromatic protons and carbons.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show three distinct signals in the aromatic region and a characteristic signal for the furan proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.40 - 7.50 | s | - |
| H-4 | 8.00 - 8.10 | d | ~2.0 |
| H-6 | 7.80 - 7.90 | d | ~2.0 |
| COOH | 13.0 - 14.0 | br s | - |
Table 1: Predicted ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the carbon atoms of the benzofuran core and the carboxylic acid.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 115 - 118 |
| C-3a | 128 - 131 |
| C-4 | 125 - 128 |
| C-5 | 130 - 133 |
| C-6 | 122 - 125 |
| C-7 | 110 - 113 |
| C-7a | 150 - 153 |
| COOH | 160 - 163 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the Perkin-Oglialoro reaction, starting from a substituted salicylaldehyde.
Materials:
-
3-Bromo-5-chloro-2-hydroxybenzaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
Esterification: To a solution of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq) and ethyl chloroacetate (1.2 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
NMR Sample Preparation
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette and vial
Protocol:
-
Weigh the required amount of the synthesized compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 1.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
Table 3: Recommended parameters for ¹H NMR data acquisition.
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
Table 4: Recommended parameters for ¹³C NMR data acquisition.
Workflow and Data Analysis
The overall process from synthesis to structural confirmation is outlined in the following workflow diagram.
Caption: Workflow from synthesis to NMR-based structural confirmation.
Conclusion
This application note provides a detailed framework for the synthesis and comprehensive NMR analysis of this compound. The provided protocols for synthesis, sample preparation, and NMR data acquisition, along with the predicted spectral data, will serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the accurate characterization of this and related compounds.
Application Note: Infrared Spectroscopy Analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and theoretical data for the characterization of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. The key vibrational modes are predicted and summarized, offering a baseline for the identification and quality control of this compound in research and drug development settings.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, unambiguous structural confirmation is a critical step. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. This application note outlines the expected IR absorption bands for this compound and provides a standard protocol for its analysis.
Predicted Infrared Spectral Data
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the carboxylic acid O-H and C=O stretches, the benzofuran ring vibrations, and the carbon-halogen bonds. The predicted IR absorption data for the title compound are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretches | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid / Benzofuran Ether |
| 1100 - 1000 | C-O stretch | Benzofuran Ether |
| 800 - 600 | C-Cl stretch | Aryl Halide |
| 600 - 500 | C-Br stretch | Aryl Halide |
| 900 - 675 | C-H out-of-plane bend | Aromatic Ring |
Experimental Protocol: FTIR Analysis using KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.
Materials:
-
This compound (sample)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry FTIR grade KBr.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and remove the pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption bands.
-
Compare the experimental spectrum with the predicted values and reference spectra of similar compounds to confirm the structure.
-
Visualizations
Caption: Experimental workflow for FTIR analysis.
Caption: Key functional groups and their expected IR regions.
Mass spectrometry of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
An Application Note on the Mass Spectrometric Analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Introduction
This compound is a halogenated heterocyclic compound. Benzofuran derivatives are recognized for their diverse pharmacological activities and are often used as intermediates in drug development.[1][2] The development and quality control of pharmaceuticals and chemical intermediates require robust analytical methods for their identification and characterization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the sensitive and selective analysis of such compounds.[1][3] This application note outlines a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on its predicted fragmentation pattern.
Experimental Protocols
A precise and validated methodology is crucial for the accurate analysis of pharmaceutical intermediates. The following protocol describes a general procedure for analyzing this compound using LC-MS.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and transfer it into a 10 mL volumetric flask.
-
Dissolution: Add a suitable solvent such as methanol or acetonitrile to dissolve the compound. Sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Dilution: Dilute the solution to the mark with the same solvent to achieve a stock solution concentration of 100 µg/mL.
-
Working Solution: Perform serial dilutions of the stock solution with the mobile phase to prepare working solutions for analysis, typically within a 1-10 µg/mL concentration range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
Liquid Chromatography (LC) Method
-
Instrument: A standard High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry (MS) Method
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Ion Trap instrument.[4]
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acids readily deprotonate to form [M-H]⁻ ions.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Data Presentation
The molecular formula of this compound is C₉H₄BrClO₃. Due to the presence of bromine (⁷⁹Br/⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl isotopes in an approximate 3:1 ratio), the molecular ion will exhibit a characteristic isotopic pattern. The table below summarizes the predicted accurate masses for the deprotonated molecular ion ([M-H]⁻) and its primary fragments.
| Ion Description | Proposed Formula | Predicted m/z (Monoisotopic) |
| Deprotonated Molecular Ion | [C₉H₃BrClO₃]⁻ | 272.8853 |
| Loss of Carbon Dioxide | [C₈H₃BrClO]⁻ | 228.9061 |
| [M-H-CO₂-Br]⁻ | [C₈H₃ClO]⁻ | 149.9899 |
| [M-H-CO₂-Cl]⁻ | [C₈H₃BrO]⁻ | 193.9400 |
Visualization of Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation pathway for this compound.
Caption: A typical workflow for the LC-MS analysis of a small molecule.
Caption: Proposed fragmentation of this compound.
Results and Discussion
The mass spectrometric analysis of this compound is expected to yield clear and interpretable data. In negative ESI mode, the compound will readily deprotonate to form the molecular ion [M-H]⁻ at m/z 272.8853 (for the ⁷⁹Br and ³⁵Cl isotopologue).
Upon collision-induced dissociation (CID) in MS/MS analysis, the most likely initial fragmentation event for a carboxylic acid is the neutral loss of carbon dioxide (CO₂, 43.99 Da).[5][6] This would result in a prominent fragment ion at m/z 228.9061. This fragment, corresponding to the deprotonated 7-bromo-5-chloro-1-benzofuran core, can undergo further fragmentation. Subsequent fragmentation steps would likely involve the homolytic cleavage of the carbon-halogen bonds, leading to the loss of a bromine radical (•Br) or a chlorine radical (•Cl).[7] These losses would produce fragment ions at m/z 149.9899 and m/z 193.9400, respectively. These characteristic fragmentation patterns provide a high degree of confidence in the structural elucidation of the analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and published procedures for analogous benzofuran derivatives. Optimization may be required to achieve desired purity and yield for specific experimental scales and impurity profiles.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its purity is paramount for successful downstream applications, including active pharmaceutical ingredient (API) synthesis. Common impurities may arise from starting materials, side reactions, or degradation products. This guide outlines three primary purification techniques: acid-base extraction, recrystallization, and silica gel column chromatography.
Purification Strategies Overview
A typical purification workflow for this compound involves an initial acid-base extraction to isolate the acidic product from neutral and basic impurities, followed by either recrystallization or column chromatography for final polishing. The choice of the final purification step depends on the nature of the remaining impurities and the required final purity.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid functional group to separate it from non-acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or Ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or meter
Procedure:
-
Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The carboxylate salt will partition into the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete extraction of the acidic product.
-
Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and acidify to pH ~1 by the slow addition of 1 M HCl. The carboxylic acid will precipitate out of the solution.[1]
-
Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Dry the purified solid under vacuum.
Caption: Workflow for the acid-base extraction of the target carboxylic acid.
Protocol 2: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity. The key is to select a solvent system in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., Dichloromethane/Methanol mixture, Ethanol, or Acetic Acid)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent. For a mixed solvent system like Dichloromethane/Methanol, dissolve the solid in the more soluble solvent (Dichloromethane) first.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If using a mixed solvent system, add the less soluble solvent (Methanol) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
For analogous brominated benzofuran derivatives, a mixture of dichloromethane and methanol has been successfully used for recrystallization.[1]
Protocol 3: Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent (e.g., Petroleum ether/Ethyl acetate mixture, or Chloroform/Methanol mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the column: Place a plug of cotton or glass wool at the bottom of the column, followed by a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack uniformly without air bubbles. Add another layer of sand on top of the silica gel bed.
-
Sample loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by performing TLC on the collected fractions. For related compounds, eluent systems such as petroleum ether/ethyl acetate (e.g., 95:5) or chloroform/methanol have been effective.[2][3]
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Caption: Step-by-step workflow for purification by silica gel column chromatography.
Data Presentation
The following tables are templates for researchers to record and compare the outcomes of their purification experiments.
Table 1: Comparison of Purification Techniques
| Parameter | Acid-Base Extraction | Recrystallization | Column Chromatography |
| Initial Purity (%) | |||
| Final Purity (%) | |||
| Recovery Yield (%) | |||
| Scale | |||
| Time Required | |||
| Solvent Consumption | |||
| Notes |
Table 2: Recrystallization Solvent Screening
| Solvent System | Volume (mL) | Dissolution Temperature (°C) | Crystal Formation | Recovery Yield (%) | Final Purity (%) |
| Dichloromethane/Methanol | |||||
| Ethanol | |||||
| Acetic Acid/Water | |||||
| Acetone/Water | |||||
| Toluene |
Table 3: Column Chromatography Eluent System Optimization
| Stationary Phase | Eluent System (v/v) | Rf Value of Product | Separation from Impurities | Recovery Yield (%) | Final Purity (%) |
| Silica Gel | Pet. Ether:EtOAc (95:5) | ||||
| Silica Gel | Pet. Ether:EtOAc (90:10) | ||||
| Silica Gel | Chloroform:MeOH (100:0.5) | ||||
| Silica Gel | Dichloromethane |
Conclusion
The purification of this compound can be effectively achieved through a combination of acid-base extraction, recrystallization, and/or column chromatography. The optimal methodology will be contingent on the specific impurity profile of the crude material and the desired final purity. It is recommended to perform small-scale trials to determine the most effective recrystallization solvents and chromatography eluents before proceeding with larger-scale purification.
References
Unlocking the Potential of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid presents a scaffold of significant interest within the broader class of benzofuran derivatives. While direct and extensive biological data for this specific molecule remains limited in publicly accessible literature, its structural motifs are present in compounds exhibiting a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document provides an overview of the potential applications and suggested experimental protocols based on the activities of structurally related compounds, offering a foundational guide for future research and development.
I. Potential Biological Activities and Applications
Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide array of biological activities. The presence of halogen atoms, such as bromine and chlorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Based on extensive research into analogous compounds, this compound is hypothesized to possess potential therapeutic applications in the following areas:
-
Anti-inflammatory Activity: Many benzofuran-2-carboxylic acid derivatives have been investigated for their ability to modulate inflammatory pathways. These compounds may act as inhibitors of key enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in natural and synthetic antimicrobial agents. Halogenated derivatives, in particular, have demonstrated potent activity against a range of bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Activity: A significant number of benzofuran derivatives have been synthesized and evaluated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The specific substitution pattern on the benzofuran ring plays a crucial role in determining the cytotoxic and cytostatic effects.
II. Experimental Protocols
The following are generalized protocols for preliminary screening of the biological activity of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
A. In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO quantification)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each concentration of the test compound.
Experimental Workflow for NO Production Assay
Caption: Workflow for assessing anti-inflammatory activity.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Standard antibiotics/antifungals (positive controls)
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 0.1 to 128 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a vehicle control (broth + inoculum + DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Potential Signaling Pathway Involvement
Given the potential anti-inflammatory and anticancer activities, this compound may interact with several key signaling pathways. The diagram below illustrates a generalized inflammatory signaling cascade that could be a target for this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
IV. Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is currently available, the following table is a template for how quantitative data should be presented once obtained.
| Biological Activity Assay | Test System | Parameter | Result (e.g., IC₅₀, MIC) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | NO Inhibition | Data to be determined |
| Antibacterial | Staphylococcus aureus | MIC | Data to be determined |
| Antibacterial | Escherichia coli | MIC | Data to be determined |
| Antifungal | Candida albicans | MIC | Data to be determined |
| Anticancer | Human Cancer Cell Line (e.g., MCF-7) | Cytotoxicity (IC₅₀) | Data to be determined |
V. Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery. The application notes and protocols provided herein offer a strategic starting point for investigating its potential anti-inflammatory, antimicrobial, and anticancer properties. Further research is warranted to elucidate its precise mechanisms of action and to establish a comprehensive biological activity profile. The provided frameworks for experimental design and data presentation are intended to guide these future investigations and contribute to the development of novel therapeutic agents.
Application Notes and Protocols: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as bromine and chlorine, into the benzofuran scaffold has been shown to modulate and often enhance the biological efficacy of these molecules.[2][3] This document provides detailed application notes and experimental protocols for the investigation of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a di-halogenated derivative with potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. While direct studies on this specific molecule are limited, the following information is based on established knowledge of closely related halogenated benzofuran-2-carboxylic acids and provides a framework for its synthesis and biological evaluation.
Hypothesized Therapeutic Potential
Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to exhibit potential as an anticancer agent . Halogenated benzofurans have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] The presence of both bromo and chloro substituents on the benzene ring may enhance its lipophilicity and ability to interact with biological targets.
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of benzofuran-2-carboxylic acids.[7][8] The following is a generalized two-step protocol starting from the corresponding substituted salicylaldehyde.
Step 1: Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate
-
To a solution of 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (NaOH, 2.0 eq) or potassium hydroxide (KOH) to the mixture.
-
Heat the reaction mixture to reflux and monitor the hydrolysis by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
In Vitro Anticancer Activity Evaluation Protocol
The following protocol describes a standard method for assessing the cytotoxic activity of this compound against human cancer cell lines using the MTT assay.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO to prepare a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Potential Mechanism of Action and Signaling Pathway
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[11] A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Quantitative Data from Analogous Compounds
While specific data for this compound is not available, the following table summarizes the anticancer activity of structurally related halogenated benzofuran derivatives to provide a comparative context.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofurans | HeLa (Cervical Carcinoma) | 1.136 | [9] |
| Fluorinated Benzofuran | Not Specified | 0.43 | [9] |
| Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung Carcinoma) | 0.12 | [9] |
| Benzofuran-based carboxylic acid | MDA-MB-231 (Breast Cancer) | 2.52 | [11] |
Conclusion
This compound represents a promising, yet under-investigated, scaffold in medicinal chemistry. Based on the well-documented biological activities of related halogenated benzofuran derivatives, this compound warrants further investigation, particularly for its potential anticancer properties. The provided synthetic and biological evaluation protocols offer a foundational framework for researchers to explore the therapeutic potential of this and similar molecules. Further studies, including mechanism of action elucidation and in vivo efficacy assessments, will be crucial in determining its future role in drug discovery and development.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Application Notes and Protocols for Investigating the Anticancer Potential of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific research on the anticancer potential of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is not available in the public domain. The following application notes and protocols are based on studies of structurally similar halogenated benzofuran derivatives and provide a framework for evaluating the potential of the specified compound.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including notable anticancer properties[1][2][3]. The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines[4][5][6]. The carboxylic acid moiety at the 2-position of the benzofuran ring is also a common feature in derivatives exhibiting antiproliferative effects[1][7][8]. This document outlines the potential anticancer applications of this compound and provides detailed protocols for its investigation.
Anticipated Anticancer Potential
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to exhibit anticancer activity. The presence of both bromo and chloro substituents is expected to contribute to its cytotoxic potential[4][5]. The position of these halogens on the benzofuran ring is a critical determinant of its biological activity[5]. It is plausible that this compound may induce apoptosis and cause cell cycle arrest in cancer cells, which are common mechanisms of action for halogenated benzofuran derivatives[1][4][6].
Data Presentation: Efficacy of Structurally Similar Benzofuran Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various halogenated benzofuran derivatives against a panel of human cancer cell lines. This data provides a reference for the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromomethyl-benzofuran-2-carboxylic acid ethyl ester | K562 (Leukemia) | 5 | [5] |
| 3-Bromomethyl-benzofuran-2-carboxylic acid ethyl ester | HL60 (Leukemia) | 0.1 | [5] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 6.3 ± 2.5 | [4] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | 11 ± 3.2 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 3.5 ± 0.6 | [4] |
| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | HCC (Hepatocellular Carcinoma) | Not specified | [9] |
| 5-bromo-N-(1-methylpiperidin-4-yl)-3-methylbenzofuran-2-carboxamide derivative (Compound 10b) | Pancreatic Ductal Adenocarcinoma | Not specified | [5] |
| Benzofuran-based carboxylic acid derivative (9e) | MDA-MB-231 (Breast Cancer) | 2.52 ± 0.39 | [7][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound dilutions to the wells and incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is used to investigate the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anticancer potential of the target compound.
Hypothesized Signaling Pathway
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The core benzofuran scaffold serves as a versatile template for the development of novel therapeutic agents.[1][3] Halogenated benzofurans, in particular, have demonstrated notable biological activity, with the nature and position of the halogen substituents often influencing the antimicrobial spectrum and potency.[4] This document provides detailed application notes and standardized protocols for the antimicrobial screening of a specific halogenated derivative, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. The methodologies outlined herein are based on established antimicrobial susceptibility testing techniques and are intended to guide researchers in the preliminary evaluation of this compound's efficacy against a panel of pathogenic microorganisms. While specific data for this compound is not available in the public domain, the following sections present a framework and representative data for its evaluation.
Data Presentation
The antimicrobial efficacy of a test compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize hypothetical, yet representative, quantitative data for the antimicrobial screening of this compound against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | 1 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 8 | 0.5 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MBC (µg/mL) | Positive Control (Ciprofloxacin) MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 32 | 2 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 16 | 1 |
| Escherichia coli | ATCC 25922 | Gram-negative | >64 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 | 2 |
Table 3: Antifungal Activity (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 32 | 2 |
| Aspergillus niger | ATCC 16404 | 16 | 8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on widely accepted standards for antimicrobial susceptibility testing.[5][6]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
This compound (Test Compound)
-
Ciprofloxacin (Positive Control for bacteria)
-
Fluconazole (Positive Control for fungi)
-
Dimethyl Sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Preparation of Inoculum:
-
Culture the test microorganisms overnight in their respective appropriate media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well, except for the negative control wells (which should only contain broth).
-
Controls:
-
Positive Control: Wells containing the microbial suspension and broth but no test compound.
-
Negative Control: Wells containing only broth.
-
Solvent Control: Wells containing the microbial suspension and the highest concentration of DMSO used.
-
Standard Antibiotic Control: Repeat the serial dilution with the appropriate positive control antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plates from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
Protocol:
-
Sub-culturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto separate, labeled MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, which is practically observed as no colony formation on the agar plate.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
This compound (Test Compound)
-
Standardized microbial inoculums (0.5 McFarland)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
Protocol:
-
Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.
-
Controls: Use a positive control antibiotic in one well and the solvent (DMSO) in another as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the antimicrobial screening of a novel compound like this compound.
Caption: Workflow for antimicrobial screening.
Logical Relationship of MIC and MBC
The following diagram illustrates the relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Caption: Relationship between MIC and MBC.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid (CAS No: 190775-65-6) is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a core structural feature in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active benzofurans suggests its potential as a valuable research chemical in drug discovery and chemical biology.
These application notes provide hypothetical, yet representative, protocols and workflows for investigating the potential biological activities of this compound as an enzyme inhibitor and an antimicrobial agent. These are intended to serve as a starting point for researchers.
Application 1: In Vitro Kinase Inhibition Assay (Hypothetical)
Many benzofuran derivatives have been investigated for their anticancer properties, which often involve the inhibition of protein kinases that are crucial for cancer cell growth and survival.[3] This section outlines a general protocol for screening this compound as a potential kinase inhibitor.
Data Presentation: Hypothetical Kinase Inhibition Data
The results of a kinase inhibition screen can be summarized in a table format to compare the potency of the compound against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| EGFR | 8.2 | 0.015 |
| VEGFR2 | 15.7 | 0.020 |
| SRC | > 50 | 0.009 |
| ABL1 | 22.1 | 0.030 |
| CDK2/cyclin A | > 50 | 0.045 |
Table 1: Hypothetical IC50 values for this compound against a panel of protein kinases. Staurosporine is included as a non-selective kinase inhibitor control.
Experimental Workflow: Kinase Inhibitor Screening
Experimental Protocol: Fluorescence-Based Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase being assayed.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of kinase/substrate solution in kinase buffer.
-
Add 50 nL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution containing a chelating agent (e.g., EDTA).
-
Add 10 µL of a detection reagent that specifically recognizes the phosphorylated substrate.
-
Incubate for a further 30 minutes to allow the detection signal to develop.
-
-
Data Analysis:
-
Measure the fluorescence signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) (where Negative is the no-enzyme control and Positive is the DMSO-only control).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application 2: Antimicrobial Susceptibility Testing (Hypothetical)
The benzofuran scaffold is present in compounds with known antibacterial and antifungal activities.[1] Therefore, this compound could be evaluated for its potential as an antimicrobial agent.
Data Presentation: Hypothetical Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are typically presented in a tabular format.
| Microorganism | Strain (ATCC) | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) | Amphotericin B MIC (µg/mL) (Control) |
| Staphylococcus aureus | 29213 | 16 | 0.5 | N/A |
| Escherichia coli | 25922 | 64 | 0.015 | N/A |
| Pseudomonas aeruginosa | 27853 | >128 | 0.25 | N/A |
| Candida albicans | 90028 | 32 | N/A | 1 |
Table 2: Hypothetical MIC values for this compound against representative bacterial and fungal strains. Ciprofloxacin and Amphotericin B are included as standard antibacterial and antifungal controls, respectively. N/A: Not Applicable.
Logical Flow: Antimicrobial Discovery Cascade
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate (Ester Intermediate)
Question: My reaction to synthesize the intermediate, ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, from 4-bromo-2-chlorophenol and an ethyl haloacetate is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in this synthesis, which typically proceeds via a Williamson ether synthesis followed by an intramolecular cyclization, can stem from several factors related to reagents, reaction conditions, and side reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in an adequate molar excess (typically 1.5-2.5 equivalents) to fully deprotonate the 4-bromo-2-chlorophenol. The presence of residual water can consume the base; ensure all reagents and solvents are anhydrous. |
| Side Reaction: E2 Elimination | The reaction between the phenoxide and the ethyl haloacetate is an Sₙ2 reaction. If sterically hindered reagents are used or the temperature is too high, an E2 elimination can occur, leading to the formation of byproducts. Use a primary alkyl halide (e.g., ethyl bromoacetate or chloroacetate) and maintain a moderate reaction temperature.[1] |
| Poor Quality of Reagents | Impurities in the starting 4-bromo-2-chlorophenol or the ethyl haloacetate can lead to side reactions and lower yields. Use freshly purified or high-purity reagents. |
| Inefficient Intramolecular Cyclization | The cyclization of the intermediate phenoxyacetate is a critical step. Ensure the appropriate conditions for this step are met. This may involve a change in solvent or the use of a specific catalyst depending on the chosen synthetic route. |
| Formation of a Stable Intermediate Mixture | The reaction can sometimes stall at a mixture of intermediates, such as ethyl (2-acyl-4-halophenoxy)acetate and a di-hydro benzofuran derivative. The use of a stronger base or a different solvent system might be necessary to drive the reaction to completion. |
Issue 2: Difficulties During the Hydrolysis of the Ester Intermediate
Question: I am having trouble hydrolyzing the ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate to the final carboxylic acid. The reaction is either incomplete or I am observing product degradation. What should I do?
Answer: The hydrolysis of the ester is a crucial final step. Incomplete reactions or degradation can often be attributed to the reaction conditions or the stability of the product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Increase the reaction time or the concentration of the base (e.g., NaOH or KOH in an alcohol/water mixture). Ensure the reaction mixture is homogeneous; if the ester is not fully dissolved, this can slow down the reaction. |
| Side Reaction: Decarboxylation | Benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in the presence of acid or base. Perform the hydrolysis at the lowest effective temperature and for the minimum time necessary. Acidify the reaction mixture carefully at a low temperature during workup. |
| Product Precipitation Issues | Upon acidification, the carboxylic acid should precipitate. If it remains in solution, it may be due to insufficient acidification or the presence of co-solvents. Ensure the pH is sufficiently low (pH 1-2) and consider adding a less polar co-solvent to encourage precipitation. |
| Formation of Tar-like Byproducts | Overheating or prolonged reaction times can lead to the formation of dark, tarry substances, making purification difficult. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic strategies are:
-
From 4-bromo-2-chlorophenol: This involves the reaction of the phenol with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base to form an ether, which then undergoes intramolecular cyclization to form the ethyl ester of the target molecule. This ester is subsequently hydrolyzed to the carboxylic acid.
-
Perkin Rearrangement: This route involves the synthesis of a substituted 3-halocoumarin, which then undergoes a ring contraction in the presence of a base to form the benzofuran-2-carboxylic acid.[2]
Q2: What are the expected side products in the synthesis starting from 4-bromo-2-chlorophenol?
A2: Potential side products include:
-
Unreacted 4-bromo-2-chlorophenol.
-
The intermediate ethyl (4-bromo-2-chloro-phenoxy)acetate if cyclization is incomplete.
-
Products resulting from E2 elimination if reaction conditions are not optimal.[1]
-
The decarboxylated product, 7-bromo-5-chloro-1-benzofuran, especially if the final product is subjected to high temperatures.
Q3: How can I best purify the final product, this compound?
A3: Purification typically involves the following steps:
-
Precipitation and Filtration: After hydrolysis, the carboxylic acid is usually precipitated by acidifying the reaction mixture. The solid can then be collected by filtration.
-
Washing: The filtered solid should be washed with cold water to remove inorganic salts and any water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene) is often effective for obtaining a high-purity product.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be employed.
Q4: Can microwave-assisted synthesis be used for this reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the Perkin rearrangement route to benzofuran-2-carboxylic acids. It can significantly reduce reaction times from hours to minutes and often leads to high yields.[2] This method could potentially be adapted for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate from 4-Bromo-2-chlorophenol (General Procedure)
-
Deprotonation: To a solution of 4-bromo-2-chlorophenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (2.0 eq.).
-
Alkylation: To this mixture, add ethyl chloroacetate (1.2 eq.) and heat the reaction at a moderate temperature (e.g., 60-80 °C) with stirring. Monitor the reaction progress by TLC.
-
Cyclization: Once the initial alkylation is complete, the reaction conditions may need to be adjusted to facilitate the intramolecular cyclization. This could involve increasing the temperature or adding a stronger base.
-
Workup: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate (General Procedure)
-
Hydrolysis: Dissolve the ethyl ester (1.0 eq.) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq.). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product and recrystallize it from a suitable solvent to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway from 4-bromo-2-chlorophenol.
Caption: Troubleshooting low yield of the ester intermediate.
Caption: Common side reactions in the synthesis pathway.
References
Technical Support Center: Purification of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, a common method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of a corresponding 3-halocoumarin.[1] Therefore, the primary impurities are likely to be:
-
Unreacted Starting Material: The 3-halo-coumarin precursor (e.g., 3,6-dibromo-8-chlorocoumarin).
-
Side-Products from Precursor Synthesis: Impurities generated during the preparation of the coumarin intermediate.
-
Incompletely Hydrolyzed Ester Intermediates: If the synthesis involves an ester that is subsequently hydrolyzed to the carboxylic acid, residual ester may remain.
-
Over-halogenated or Under-halogenated Analogs: Depending on the halogenation steps in the synthesis, related benzofurans with different halogenation patterns may be present.
Q2: What are the recommended general approaches for purifying this compound?
A2: The two most effective and commonly used purification techniques for substituted benzofuran derivatives are column chromatography and recrystallization. For acidic compounds like the target molecule, modifications to standard procedures are often necessary to achieve high purity.
Q3: My compound is showing poor solubility in common recrystallization solvents. What should I do?
A3: Halogenated aromatic carboxylic acids can exhibit limited solubility. Trying a solvent mixture is often effective. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot, and a second solvent in which the compound is poorly soluble even at elevated temperatures. Common solvent pairs include toluene/hexane and alcohol/water.[2]
Q4: During column chromatography, my carboxylic acid streaks badly on the TLC plate and gives poor separation. How can I resolve this?
A4: Streaking of carboxylic acids on silica gel is a common issue due to strong interactions with the stationary phase. To mitigate this, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system. This helps to protonate the carboxylic acid, reducing its interaction with the silica and resulting in sharper bands and better separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or the compound may be significantly impure. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a different solvent system. - If impurities are high, consider a preliminary purification step like column chromatography.[1] |
| No crystals form upon cooling. | Too much solvent was used, leading to a solution that is not supersaturated at lower temperatures. | - Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool and crystallize again.[1] - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Low recovery of the purified product. | - The compound has significant solubility in the solvent even at low temperatures. - Too much solvent was used initially. - The crystals were not washed with ice-cold solvent. | - Ensure the crystallization solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product. |
| Poor purity after recrystallization. | - The chosen solvent is not suitable for selectively crystallizing the target compound away from impurities. - The solution was cooled too quickly, leading to the precipitation of impurities along with the product. | - Experiment with different solvent systems. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[3] |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Compound streaks on the TLC plate and column. | The carboxylic acid group is interacting strongly with the silica gel. | Add 0.1-1% acetic acid or formic acid to your eluent system. This will protonate the carboxylic acid and reduce tailing. |
| Poor separation of the product from a close-running impurity. | The eluent system does not have the optimal polarity for separation. | - Systematically vary the ratio of your solvents (e.g., petroleum ether/ethyl acetate) to fine-tune the polarity. - Try a different solvent system altogether. For example, dichloromethane/methanol with a small amount of acetic acid can be effective for polar compounds. |
| The compound does not elute from the column. | The eluent is not polar enough to move the acidic compound. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - A common eluent system for benzofuran derivatives is a gradient of petroleum ether and ethyl acetate.[3] |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate with 0.5% acetic acid) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done isocratically (with a single solvent mixture) or with a gradient of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity and stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The compound should be kept in its original, tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1] It is also advisable to protect the compound from light, as it is mentioned to be light-sensitive.[1] Store away from incompatible materials, such as strong oxidizing agents.
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color or the appearance of clumping. However, chemical degradation may not always be visible. Therefore, it is essential to monitor the purity of the compound periodically using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to detect the formation of degradation products.
Q3: What are the known or potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related benzofuran and halogenated aromatic compounds are susceptible to several degradation mechanisms:
-
Oxidation: The benzofuran ring system can undergo oxidation, potentially leading to ring-opening products.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For brominated aromatic compounds, this can involve debromination.[4][5]
-
Hydrolysis: Although the carboxylic acid group itself is stable, other functional groups in more complex derivatives could be susceptible to hydrolysis under certain pH conditions.[6]
-
Thermal Degradation: Elevated temperatures can lead to decarboxylation of the carboxylic acid group.[7]
Q4: How can I assess the stability of my sample of this compound?
A4: A formal stability study should be conducted. This typically involves storing aliquots of the compound under controlled long-term and accelerated storage conditions and testing them at specified time points.[1][2][3] The purity of the sample is assessed at each time point using a validated stability-indicating analytical method, such as HPLC.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability-related issues you might encounter during your experiments.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for addressing suspected degradation of this compound.
Data on Stability
| Storage Condition | Time Point | Purity (%) | Appearance | Comments |
| Long-Term | ||||
| 25°C ± 2°C / 60% RH ± 5% RH (Protected from Light) | 0 Months | Initial analysis | ||
| 3 Months | ||||
| 6 Months | ||||
| 9 Months | ||||
| 12 Months | ||||
| Accelerated | ||||
| 40°C ± 2°C / 75% RH ± 5% RH (Protected from Light) | 0 Months | Initial analysis | ||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients.[1][2][3]
1. Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.
2. Materials:
- This compound (minimum of three batches, if available).
- Appropriate containers that mimic the proposed storage and distribution packaging.
- Stability chambers set to:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Validated stability-indicating HPLC method.
3. Procedure:
- Place a sufficient quantity of the compound in the designated containers.
- Place the containers in the stability chambers.
- At each testing frequency time point (see table below), withdraw samples.
- Analyze the samples for purity and any specified physical properties.
- Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
- Accelerated: 0, 3, 6 months.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Materials:
- This compound.
- Hydrochloric acid (e.g., 0.1 M).
- Sodium hydroxide (e.g., 0.1 M).
- Hydrogen peroxide (e.g., 3%).
- Oven for thermal stress.
- Photostability chamber with UV and visible light sources.
- Validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) for peak identification.
3. Procedure:
- Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Heat as necessary (e.g., 60°C) for a defined period.
- Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Keep at room temperature or heat gently for a defined period.
- Oxidation: Dissolve the compound in a suitable solvent and add hydrogen peroxide. Keep at room temperature for a defined period.
- Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a defined period.
- Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
- For each condition, analyze the stressed samples by HPLC or LC-MS to determine the extent of degradation and to identify any degradation products. A control sample protected from the stress condition should be analyzed in parallel.
References
- 1. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
- 2. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 5. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids like this one, common solvent systems include acetic acid/water, ethanol/water, or toluene/hexane mixtures.[1] The choice of solvent is critical and should be determined experimentally on a small scale before committing the bulk of the material. The high polarity from the carboxylic acid group suggests that polar solvents will be required.
Q2: My compound will not dissolve in the boiling solvent. What should I do?
A2: There are two primary reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this is the most common reason for crystallization failure later on.[1][2]
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved but a small amount of solid remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.[1]
Q3: No crystals have formed after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue, typically caused by one of the following:
-
Too Much Solvent: If an excess of solvent was used, the solution may not be supersaturated at room temperature.[2] To fix this, gently heat the solution to evaporate some of the solvent (preferably using a rotary evaporator for better control) and then allow it to cool again.[2]
-
Supersaturation without Nucleation: The solution might be supersaturated but requires a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous successful crystallization.
-
Slow Crystallization Process: Some compounds crystallize very slowly.[3] If the solution is cloudy, allow it to stand undisturbed for a longer period, potentially overnight in a cold environment (e.g., a 4°C refrigerator).
Q4: The compound separated as an oil instead of crystals. How can I resolve this?
A4: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][2] This is undesirable as oils tend to trap impurities.[1]
-
Re-dissolve and Cool Slowly: Heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent to achieve this. Then, allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.[2][3]
-
Change Solvent System: If slow cooling fails, the chosen solvent system may be inappropriate. A solvent with a lower boiling point or a different solvent pair should be tested.[2] Using solvent pairs like alcohol/water can sometimes promote oiling.[1]
Q5: My yield is very low after recrystallization. How can I improve it?
A5: Low yield can result from several factors:
-
Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: This can trap impurities and reduce the quality of the crystals formed.
-
Premature crystallization: If the solution cools too much during hot filtration, the product can crystallize in the filter funnel, leading to loss of material. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete transfer of material: Ensure all crystals are scraped from the flask and filter paper. A small amount of cold solvent can be used to rinse the flask and transfer the remaining crystals.
Q6: The purity of my compound did not improve significantly. What are my options?
A6: If recrystallization does not sufficiently purify the compound, it may be because the impurities have very similar solubility profiles to the desired product. In this case, consider an alternative purification technique such as flash column chromatography.[2][4]
Data Presentation: Potential Recrystallization Solvents
The optimal solvent must be determined experimentally. The table below lists potential starting points for this compound based on its chemical structure.
| Solvent/Solvent System | Rationale for Use | Potential Issues & Considerations |
| Acetic Acid / Water | Acetic acid is a good solvent for carboxylic acids. Water is a non-solvent (anti-solvent) that can be added to the hot acetic acid solution to induce crystallization upon cooling. | The final product must be washed thoroughly to remove residual acetic acid. Acetic acid is corrosive and has a strong odor. |
| Ethanol / Water | Ethanol is a polar solvent that should dissolve the compound when hot. Water acts as the anti-solvent. This is a very common and effective pair.[1] | Can sometimes lead to "oiling out" if the solution cools too quickly or if the compound has a low melting point.[1][2] |
| Toluene / Hexane | Toluene provides polarity from its aromatic ring, while hexane is a non-polar anti-solvent. This system is useful if the compound is less polar than anticipated. | Ensure good ventilation as both solvents are volatile and have associated health risks. |
| Acetone | A moderately polar solvent that dissolves many organic compounds. May require cooling to very low temperatures to achieve good crystal recovery. | Acetone has a very low boiling point, so care must be taken to avoid boiling it off too quickly. |
Experimental Protocol: Recrystallization
This protocol provides a general methodology. Volumes should be adjusted based on the scale of the experiment.
-
Solvent Selection: Place approximately 20-30 mg of the crude this compound into a small test tube. Add the chosen solvent dropwise while heating until the solid just dissolves. Allow the tube to cool slowly to room temperature and then in an ice bath. An effective solvent will result in the formation of a significant amount of crystals.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the selected solvent required to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Use a small amount of the cold recrystallization solvent to wash the crystals and remove any remaining mother liquor.
-
Drying: Continue to draw air through the Büchner funnel to partially dry the crystals.[1] Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.
References
Technical Support Center: Optimizing Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes for benzofuran-2-carboxylic acids often start from substituted phenols. For this compound, a suitable starting material would be 2-bromo-4-chlorophenol. This can then be reacted with a compound that provides the remainder of the furan ring and the carboxylic acid functionality, such as ethyl bromopyruvate or a similar three-carbon building block, followed by cyclization and hydrolysis. Another approach involves the Perkin rearrangement of a corresponding 3-bromocoumarin precursor.[1]
Q2: Which catalysts are typically employed in the synthesis of benzofuran rings?
A2: The choice of catalyst is highly dependent on the specific synthetic route. For syntheses involving cyclization of substituted phenoxyacetates, bases like potassium carbonate or sodium ethoxide are commonly used.[2][3] Palladium- and copper-based catalysts are often employed in coupling and cyclization reactions, particularly in more complex synthetic pathways.[4][5] For certain cyclization strategies, acid catalysts may also be utilized.
Q3: What are the typical reaction times and temperatures for the synthesis of benzofuran-2-carboxylic acids?
A3: Reaction times and temperatures can vary significantly based on the chosen synthetic method. Traditional methods involving the refluxing of reactants can take several hours to complete.[2][3] However, microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 5 minutes for the preparation of benzofuran-2-carboxylic acids from 3-bromocoumarins.[1]
Q4: What are some of the main challenges when working with halogenated benzofurans like this compound?
A4: Halogenated aromatic compounds can sometimes be less reactive in certain cyclization reactions. Additionally, the presence of multiple halogen substituents can lead to the formation of regioisomers if the starting materials are not carefully chosen. Purification of the final product from starting materials and byproducts can also be challenging due to similar polarities. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) is crucial.
Q5: How is the final carboxylic acid typically obtained from its ester precursor?
A5: The carboxylic acid is usually obtained by the hydrolysis of the corresponding ester (e.g., ethyl or methyl ester). This is a standard procedure in organic synthesis and is generally achieved by treating the ester with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or a mixture of THF and water, followed by acidification.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst or base.- Reaction temperature is too low.- Poor quality of starting materials.- Presence of moisture in the reaction. | - Use fresh catalyst or base.- Gradually increase the reaction temperature and monitor by TLC.- Purify starting materials before use.- Ensure all glassware is dry and use anhydrous solvents. |
| Incomplete Reaction | - Insufficient reaction time.- Inadequate stoichiometry of reagents. | - Extend the reaction time and monitor progress by TLC.- Re-evaluate the molar ratios of the reactants and catalysts. |
| Formation of Multiple Products (Side Reactions) | - Reaction temperature is too high.- Incorrect choice of base or catalyst.- Presence of reactive functional groups leading to side reactions. | - Lower the reaction temperature.- Screen different bases or catalysts to improve selectivity.- Consider using protecting groups for other reactive sites on the molecule. |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts.- Product is insoluble in common recrystallization solvents. | - Optimize the mobile phase for column chromatography to achieve better separation.- Try a different purification technique, such as recrystallization from a different solvent system or preparative HPLC.- Consider converting the carboxylic acid to a salt for purification and then regenerating the acid. |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Benzofuran-2-Carboxylate Ester
A common method for synthesizing benzofuran-2-carboxylate esters involves the reaction of a substituted salicylaldehyde with an α-bromo ester in the presence of a base.[3]
-
To a solution of the appropriately substituted salicylaldehyde (e.g., 3-bromo-5-chlorosalicylaldehyde) (1 mmol) in a suitable solvent such as acetonitrile (100 mL), add potassium carbonate (3.0 mmol).
-
Slowly add the α-bromo ester (e.g., ethyl bromoacetate) (1.2 mmol) to the reaction mixture at ambient temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (200 mL) and wash with a 5% dilute HCl solution.
-
Wash the organic layer with water (50 mL) and brine solution (50 mL), then dry over anhydrous sodium sulphate.
-
Purify the crude ester by column chromatography.
General Protocol for the Hydrolysis of the Ester to the Carboxylic Acid
The synthesized ester is then hydrolyzed to the final carboxylic acid.[3]
-
Dissolve the benzofuran-2-carboxylate ester (1 mmol) in ethanol (80 mL) and cool the mixture to 10°C.
-
Add a solution of potassium hydroxide (2.0 mmol) drop-wise to the cooled mixture.
-
After the addition is complete, reflux the resulting mixture for 2-3 hours.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the resulting solid in water and acidify with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Data Presentation
Table 1: General Reaction Conditions for Benzofuran-2-Carboxylic Acid Synthesis
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Perkin Rearrangement | 3-Bromocoumarins | Sodium Hydroxide | Ethanol | 79°C (Microwave) | 5 min | High | [1] |
| Cyclization | Substituted Salicylaldehyde, α-Bromo ester | Potassium Carbonate | Acetonitrile | Reflux | 24 h | Good | [3] |
| Cyclization | (2-benzoyl-4-chloro)phenoxyacetate | Sodium Ethoxide | Absolute Ethanol | Reflux | 1 h | Quantitative | [2] |
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing common issues during synthesis.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on a plausible synthesis route, such as the Perkin rearrangement of a corresponding 3,7-dihalo-coumarin, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor 3-bromo-7-bromo-5-chloro-coumarin or the corresponding salicylaldehyde derivative.
-
Hydrolysis Byproducts: Incomplete cyclization during the Perkin rearrangement can lead to the formation of (E)-2,7-dibromo-3-(4-chloro-2-hydroxyphenyl)acrylic acid.[1]
-
Decarboxylation Products: Loss of the carboxylic acid group can result in the formation of 7-Bromo-5-chloro-1-benzofuran.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) may be present in the final product.
-
Inorganic Salts: Salts formed during the workup, such as sodium chloride or sodium sulfate.
Q2: My purified this compound has a yellowish or brownish tint. How can I decolorize it?
A2: A persistent color in the final product often indicates the presence of minor, highly colored impurities, which may be polymeric or oxidized byproducts. Here are a few strategies to address this:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (see Table 2) and add a small amount of activated carbon (charcoal). The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon, and then allow the solution to cool for crystallization. Be aware that using too much activated carbon can lead to a loss of the desired product.
-
Thorough Washing: Ensure the crystalline product is washed thoroughly with a cold, non-polar solvent (like cold hexane) after filtration to remove any surface impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography with silica gel can be employed to separate the colored impurities from the desired product.
Q3: I am struggling to get my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent. Consider the following troubleshooting steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2]
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Solvent Evaporation: Slowly evaporating the solvent from the solution can increase the concentration and promote crystallization.
-
Purification Prior to Crystallization: If the product is still an oil after solvent removal, it may be too impure to crystallize. In this case, purification by column chromatography should be performed first.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Symptoms: The final isolated yield of this compound is significantly lower than expected after purification by recrystallization or column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Loss During Recrystallization | - Solvent Choice: The chosen recrystallization solvent may be too good, leading to significant product remaining in the mother liquor. Experiment with different solvents or solvent mixtures to find one with a steeper solubility curve (high solubility at high temperature, low solubility at low temperature).- Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Irreversible Adsorption on Silica Gel | - Stationary Phase Deactivation: The acidic nature of silica gel can sometimes lead to strong adsorption of carboxylic acids. Consider deactivating the silica gel by pre-eluting the column with the chosen solvent system containing a small amount of a volatile acid like acetic acid.- Alternative Stationary Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) may provide better recovery. |
| Incomplete Extraction During Workup | - pH Adjustment: Ensure the aqueous layer is sufficiently acidified (pH ~2) before extracting the carboxylic acid into an organic solvent. This ensures the compound is in its protonated, less polar form. |
Problem 2: Persistent Impurities Detected by Analytical Methods (TLC, HPLC, NMR)
Symptom: After purification, analytical techniques still show the presence of one or more impurities.
Troubleshooting Flowchart:
References
Technical Support Center: Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of a corresponding 3-halocoumarin intermediate.[1][2][3] For the target molecule, this would typically involve the synthesis of a 3,7-dibromo-5-chlorocoumarin from 3-bromo-5-chlorosalicylaldehyde, followed by a base-catalyzed ring contraction to yield the desired benzofuran-2-carboxylic acid.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors for a Perkin rearrangement-based synthesis are a substituted salicylaldehyde, specifically 3-bromo-5-chlorosalicylaldehyde, and a reagent to form the coumarin intermediate, such as N-bromosuccinimide (NBS) for bromination. Subsequent rearrangement requires a base like sodium hydroxide.
Q3: What are the expected spectroscopic characteristics of the final product?
Q4: What are common impurities that might be observed?
A4: Common impurities could include unreacted starting materials (the substituted coumarin), side-products from incomplete cyclization, or byproducts of decarboxylation. Over-bromination or loss of a halogen substituent under harsh reaction conditions are also potential side reactions.
Troubleshooting Guide
Low or No Product Yield
Problem: After performing the synthesis, I have a very low yield of the desired this compound, or no product at all.
Possible Causes and Solutions:
-
Cause 1: Incomplete formation of the coumarin intermediate. The initial cyclization to form the substituted coumarin may be inefficient.
-
Solution: Ensure that the reaction conditions for the coumarin synthesis are optimal. This includes the correct stoichiometry of reactants and an appropriate catalyst if required. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Cause 2: Inefficient Perkin rearrangement. The base-catalyzed ring contraction is a critical step.
-
Solution: The choice of base and solvent is crucial. Sodium hydroxide in ethanol or methanol is commonly used.[1] Ensure the reaction is heated sufficiently, as the traditional method often requires refluxing for several hours.[1] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2]
-
-
Cause 3: Degradation of the product. Benzofuran rings and carboxylic acids can be sensitive to harsh conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure that the acidification step during workup is performed carefully, preferably at a low temperature, to precipitate the carboxylic acid without causing degradation.
-
Presence of Unexpected Side-Products
Problem: My characterization data (e.g., NMR, MS) shows the presence of significant impurities or unexpected side-products.
Possible Causes and Solutions:
-
Cause 1: Decarboxylation of the final product. Carboxylic acids, particularly when heated, can undergo decarboxylation.
-
Solution: Minimize the exposure of the final product to high temperatures, especially under acidic or basic conditions. Purify the product using methods that do not require excessive heat, such as recrystallization from a suitable solvent system at a moderate temperature.
-
-
Cause 2: Halogen exchange or loss. The bromo or chloro substituents might be labile under certain conditions.
-
Solution: Use milder reaction conditions where possible. Avoid strong nucleophiles that could displace the halogens.
-
-
Cause 3: Incomplete ring contraction. The reaction may have stalled at an intermediate stage.
-
Solution: Increase the reaction time or temperature for the Perkin rearrangement step. Ensure the base is of good quality and used in the correct molar ratio.
-
Purification Challenges
Problem: I am having difficulty purifying the final product to the desired level.
Possible Causes and Solutions:
-
Cause 1: Co-precipitation of impurities. The crude product may precipitate with starting materials or byproducts that have similar solubility.
-
Solution: Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation. Column chromatography on silica gel can also be an effective purification method for benzofuran derivatives.
-
-
Cause 2: Poor solubility of the product. The carboxylic acid may have limited solubility in common organic solvents.
-
Solution: The sodium salt of the carboxylic acid is generally more soluble in aqueous media. You can dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the pure acid by adding acid.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data based on different reaction conditions for the Perkin rearrangement step to illustrate potential optimization parameters.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 78 (Reflux) | 3 | 65 |
| 2 | KOH | Methanol | 65 (Reflux) | 3 | 62 |
| 3 | NaOH | Ethanol | 79 (Microwave) | 0.08 (5 min) | 92 |
| 4 | NaOH | Ethanol | 50 | 3 | 45 |
This data is illustrative and based on typical outcomes for Perkin rearrangements of similar substrates.[1]
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-5-chloro-3-bromocoumarin (Intermediate)
-
To a solution of 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the 7-bromo-5-chloro-3-bromocoumarin intermediate.
Protocol 2: Synthesis of this compound via Perkin Rearrangement
-
The 7-bromo-5-chloro-3-bromocoumarin intermediate (1.0 eq) is dissolved in ethanol.
-
An aqueous solution of sodium hydroxide (3.0 eq) is added to the mixture.
-
The reaction is heated to reflux for 3 hours or subjected to microwave irradiation (e.g., 300W at 79°C for 5 minutes).[1]
-
The reaction progress is monitored by TLC.
-
After completion, the ethanol is removed by rotary evaporation.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 1 with concentrated hydrochloric acid, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound. A common synthetic approach involves the reaction of a substituted salicylaldehyde with a haloacetate followed by cyclization and saponification. Another viable method is the Perkin rearrangement of a corresponding 3-halocoumarin.
Guide 1: Issues in the Condensation and Cyclization Steps
A frequently used route for synthesizing substituted benzofuran-2-carboxylic acids involves the initial condensation of a substituted salicylaldehyde with an α-haloacetate ester, followed by cyclization to form the benzofuran ring.
Question: Low yield of the benzofuran ester intermediate during the condensation and cyclization of 4-bromo-6-chlorosalicylaldehyde and ethyl chloroacetate.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotonation of Phenol: The reaction is sensitive to the base used. Incomplete deprotonation of the phenolic hydroxyl group can lead to reduced nucleophilicity and lower yields. | - Ensure anhydrous conditions as moisture can quench the base. - Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. - If using potassium carbonate (K2CO3), ensure it is finely powdered and thoroughly dried. |
| Side Reactions: The haloacetate can undergo self-condensation or hydrolysis, especially under harsh basic conditions. | - Add the haloacetate slowly to the reaction mixture at a controlled temperature. - Use a milder base like potassium carbonate in a solvent such as acetone or MEK. |
| Inefficient Cyclization: The intramolecular cyclization to form the furan ring might be slow or incomplete. | - Increase the reaction temperature after the initial condensation step. - Consider a one-pot procedure where the condensation is followed by the addition of a cyclizing agent or an increase in temperature to drive the cyclization to completion. |
| Purity of Starting Materials: Impurities in the salicylaldehyde or haloacetate can interfere with the reaction. | - Purify the starting materials before use, for example, by recrystallization or distillation. |
Experimental Protocol: Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate
-
To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in dry acetone, add 4-bromo-6-chlorosalicylaldehyde (1 eq).
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add ethyl chloroacetate (1.1 eq) to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Guide 2: Challenges in the Saponification Step
The final step in the synthesis is typically the hydrolysis (saponification) of the ester to the carboxylic acid.
Question: Incomplete saponification of ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate to the corresponding carboxylic acid.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Base or Reaction Time: The ester may be sterically hindered or poorly soluble, requiring more forcing conditions for complete hydrolysis. | - Increase the amount of base (e.g., NaOH or KOH) to 2-3 equivalents. - Prolong the reaction time and ensure the mixture is heated to reflux. - Use a co-solvent like THF or dioxane to improve solubility. |
| Precipitation of the Carboxylate Salt: The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture, hindering further reaction. | - Add a co-solvent such as THF or ethanol to maintain a homogeneous solution. |
| Product Degradation: Prolonged exposure to strong base at high temperatures can potentially lead to decomposition. | - Monitor the reaction closely by TLC. - Once the reaction is complete, cool the mixture promptly and proceed with acidification. |
Experimental Protocol: Saponification to this compound
-
Dissolve the crude ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate in a mixture of ethanol and 2N aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound?
A1: Key challenges in scaling up this synthesis include:
-
Heat Management: The initial condensation and the final saponification steps can be exothermic. On a large scale, efficient heat dissipation is crucial to avoid side reactions and ensure safety.
-
Mixing and Mass Transfer: Ensuring efficient mixing of heterogeneous reaction mixtures (e.g., solid K2CO3 in a solvent) becomes more challenging in large reactors.
-
Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and filtrations at scale requires appropriate equipment and procedures. Crystallization and purification of the final product may require optimization to achieve the desired purity and yield.
-
Safety: Handling of flammable solvents, corrosive acids and bases, and potentially hazardous reagents requires strict safety protocols and appropriate personal protective equipment.
Q2: Can the Perkin rearrangement be used for the synthesis of this compound on a large scale?
A2: Yes, the Perkin rearrangement of a suitably substituted 3-halocoumarin is a viable route. A microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times from hours to minutes, which could be advantageous for throughput on a larger scale.[1][2] However, scaling up microwave-assisted reactions requires specialized industrial microwave reactors. The traditional thermal method can also be scaled up, but requires careful control of temperature and reaction time to avoid byproduct formation.
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts can include:
-
Unreacted starting materials.
-
Products of self-condensation of the haloacetate.
-
In the Perkin rearrangement route, incomplete rearrangement may leave residual coumarin starting material.
-
Over-bromination or chlorination if the starting materials are not pure.
Q4: What purification methods are recommended for the final product at a larger scale?
A4: For the final carboxylic acid, the primary purification method is typically recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water). This method is generally scalable and effective at removing minor impurities. If significant impurities are present, column chromatography may be necessary, but this is less desirable for large-scale production due to cost and solvent consumption.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the benzofuran ester synthesis.
References
Improving the solubility of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon standing.
Possible Causes & Solutions:
-
Low Kinetic Solubility: The initial dissolution may have resulted in a supersaturated solution that is not thermodynamically stable.
-
Solution 1: Sonication. Use a bath sonicator to provide energy to break down the crystal lattice and achieve a more stable solution.
-
Solution 2: Heating. Gently warm the solution to increase the equilibrium solubility. Allow it to cool to the experimental temperature slowly. Be cautious, as the compound may precipitate upon cooling.
-
Solution 3: pH Adjustment. For aqueous solutions, ensure the pH is sufficiently high to maintain the ionized, more soluble salt form of the carboxylic acid.[1]
-
-
Change in Temperature: A decrease in temperature can significantly lower the solubility of the compound.
-
Solution: Maintain a constant temperature throughout your experiment, from stock solution preparation to the final assay.
-
Issue: Inconsistent results in biological assays.
Possible Causes & Solutions:
-
Compound Precipitation in Assay Media: The compound may be soluble in a stock solvent (like DMSO) but precipitates when diluted into aqueous assay buffers.
-
Solution 1: Optimize Final Solvent Concentration. Keep the final concentration of organic solvents (e.g., DMSO) as low as possible in the assay, generally below 0.5%, to avoid solvent effects and cytotoxicity.[2]
-
Solution 2: Use of Co-solvents. Incorporate a water-miscible co-solvent in your final dilution to improve solubility.[3][4] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol.
-
Solution 3: pH Control of Media. Ensure the pH of the final assay medium is compatible with the compound's solubility profile. For this acidic compound, a slightly basic pH may be beneficial, but this must be compatible with the biological assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A1: Due to its poly-halogenated aromatic structure, this compound is expected to be poorly soluble in water. Start with a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For less polar applications, solvents like ethanol, methanol, or acetone can be tested.
Q2: How can I improve the aqueous solubility of this carboxylic acid?
A2: The most effective method for improving the aqueous solubility of a carboxylic acid is through pH adjustment to form a salt.[4][5][6] By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide or potassium hydroxide), the carboxylic acid group will be deprotonated to form a carboxylate salt, which is significantly more soluble in water.[6] Carboxylic acids with fewer than five carbon atoms are generally soluble in water, but the larger, hydrophobic structure of this compound makes it insoluble.[6][7][8]
Q3: Can I use surfactants to improve solubility?
A3: Yes, surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[5] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological experiments at concentrations above their critical micelle concentration (CMC).
Q4: What is micronization and can it help?
A4: Micronization is the process of reducing the particle size of a compound, which increases the surface area available for dissolution.[1][3] While this can increase the rate of dissolution, it does not increase the equilibrium solubility.[3][4] It is most useful for oral and parenteral formulations where dissolution rate is a key factor.[4][9]
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility in Different Solvents
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
Protocol 2: pH-Dependent Aqueous Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibration: Add an excess amount of the compound to each buffer and equilibrate as described in Protocol 1.
-
Analysis: Separate the solid and quantify the dissolved compound in the supernatant for each pH value.
-
Data Plotting: Plot the measured solubility against the pH to determine the pH at which the compound's solubility is maximized.
Data Presentation
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| Water | Data to be determined | Data to be determined |
| PBS (pH 7.4) | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
Table 2: pH-Dependent Aqueous Solubility at 25°C
| pH | Buffer System | Solubility (mg/mL) | Solubility (µM) |
| 2.0 | Glycine-HCl | Data to be determined | Data to be determined |
| 4.0 | Acetate | Data to be determined | Data to be determined |
| 6.0 | Phosphate | Data to be determined | Data to be determined |
| 7.4 | Phosphate | Data to be determined | Data to be determined |
| 8.0 | Tris | Data to be determined | Data to be determined |
| 10.0 | Carbonate-Bicarbonate | Data to be determined | Data to be determined |
Visualizations
Caption: Troubleshooting workflow for improving compound solubility.
Caption: Experimental workflow for determining equilibrium solubility.
References
- 1. wjbphs.com [wjbphs.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gsconlinepress.com [gsconlinepress.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Evaluation of Halogenated Benzofuran-2-Carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the benzofuran scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the discovery of novel therapeutic agents. This guide provides a comparative overview of the biological evaluation of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid derivatives and related halogenated analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. While specific data for the 7-bromo-5-chloro substitution pattern is limited in the reviewed literature, this guide synthesizes available data on other halogenated benzofurans to elucidate structure-activity relationships and guide future research.
Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Insights
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzofuran ring are crucial for cytotoxic activity.
A variety of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against a panel of human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers[1]. The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells[2]. Furthermore, some 3-methylbenzofuran derivatives have shown potent antiproliferative activity against non-small cell lung carcinoma cell lines, A549 and NCI-H23[3].
Table 1: Anticancer Activity of Selected Halogenated Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (Renal) | Potent (Specific value not cited) | [1] |
| 3-Methylbenzofuran derivative with p-methoxy group (16b) | A549 (Lung) | 1.48 | [4] |
| Oxindole-based benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [4] |
| Oxindole-based benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [4] |
| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 (Breast) | 2.52 | [4] |
| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 | [4] |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | 0.73 | [4] |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 | [4] |
Note: This table is a compilation of data for various benzofuran derivatives to illustrate the potential of the scaffold and is not specific to this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents can significantly influence their activity against a range of bacterial and fungal strains. For instance, compounds with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring have demonstrated excellent antibacterial activity[5].
Table 2: Antimicrobial Activity of Selected Halogenated Benzofuran Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL or µmol/L) | Reference |
| Benzofuran carbohydrazide (39) | E. coli | Zone of Inhibition: 27 mm at 25 µg/mL | [6] |
| Benzofuran carbohydrazide (39) | S. aureus | Zone of Inhibition: 26 mm at 25 µg/mL | [6] |
| Benzofuran carboxylic acid (40) | P. aeruginosa | Zone of Inhibition: 21 mm | [6] |
| Benzyl-benzofurylcarboxamido benzoxazole (43c) | Drug-resistant P. aeruginosa | MIC: 15.6 µg/mL | [6] |
| 5-Bromo-benzofuran derivative (91a,b) | Various bacteria | MIC: 29.76 - 31.96 µmol/L | [6] |
| 5-Bromo-benzofuran derivative (91a,b) | Various fungi | MIC: 12.50 - 66.49 µmol/L | [6] |
Note: This table presents data for a variety of benzofuran structures to highlight the antimicrobial potential of the scaffold.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying antimicrobial activity and is often determined by the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The anti-inflammatory potential of benzofuran derivatives has been explored, with many compounds demonstrating the ability to inhibit key inflammatory mediators. Some derivatives have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[6]. The mechanism of action is often attributed to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB.
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | Activity (IC50 in µM or % Inhibition) | Reference |
| Benzofuran amide derivative (6b) | Carrageenan-induced paw edema | 71.10% inhibition at 2h | [7] |
| Benzofuran amide derivative (6a) | Carrageenan-induced paw edema | 61.55% inhibition at 2h | [7] |
| Aza-benzofuran compound (1) | NO inhibition in RAW 264.7 cells | IC50: 17.3 µM | [6] |
| Aza-benzofuran compound (4) | NO inhibition in RAW 264.7 cells | IC50: 16.5 µM | [6] |
| Fluorinated benzofuran derivative | IL-6 secretion | IC50: 1.2 - 9.04 µM | |
| Fluorinated benzofuran derivative | NO production | IC50: 2.4 - 5.2 µM |
Note: This table showcases the anti-inflammatory potential of various benzofuran derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.
Signaling Pathway: Inhibition of NF-κB Activation
Many anti-inflammatory agents exert their effects by inhibiting the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response.
Conclusion and Future Directions
The collective evidence strongly suggests that the halogenated benzofuran-2-carboxylic acid scaffold is a promising template for the development of new therapeutic agents with diverse biological activities. While this guide provides a comparative overview based on the available literature, the absence of specific data for this compound derivatives highlights a clear research gap.
Future investigations should focus on the synthesis and comprehensive biological evaluation of derivatives with this specific halogenation pattern. Such studies will be instrumental in further elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of compounds. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure data comparability and contribute to the growing body of knowledge on benzofuran derivatives.
References
- 1. Analgetic and antiinflammatory 7-aroylbenzofuran-5-ylacetic acids and 7-aroylbenzothiophene-5-ylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jopcr.com [jopcr.com]
A Comparative Analysis of the Biological Activity of Halogenated Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various halogenated benzofuran-2-carboxylic acids and their derivatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential as therapeutic agents. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Benzofuran-2-Carboxylic Acids
Benzofuran derivatives are a significant class of heterocyclic compounds present in many natural and synthetic bioactive molecules.[1] The benzofuran scaffold is recognized for its diverse pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities.[1][2] Halogenation of the benzofuran ring or its substituents has been shown to significantly influence the biological activity of these compounds, often leading to enhanced potency.[3] This guide focuses on comparing the anticancer, antifungal, and NF-κB inhibitory activities of various halogenated benzofuran-2-carboxylic acid derivatives.
Data Presentation
The following tables summarize the quantitative data on the biological activity of selected halogenated benzofuran-2-carboxylic acid derivatives.
Table 1: Anticancer Activity of Halogenated Benzofuran Derivatives
The cytotoxic effects of various halogenated benzofuran derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine | A549 (Lung) | 6.3 ± 2.5 | [4][5] |
| HepG2 (Liver) | 11 ± 3.2 | [4][5] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | A549 (Lung) | 3.5 ± 0.6 | [4][5] |
| HepG2 (Liver) | 3.8 ± 0.5 | [4][5] | ||
| SW620 (Colon) | 10.8 ± 0.9 | [4] | ||
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromine | K562 (Leukemia) | 5 | [6] |
| HL60 (Leukemia) | 0.1 | [6] | ||
| 4-Fluoro-2-benzofuranyl derivative | Fluorine | Not Specified | 0.43 | [7] |
Note: Lower IC50 values indicate greater potency. The data suggests that brominated derivatives may exhibit higher cytotoxicity compared to chlorinated ones.[4]
Table 2: Antifungal Activity of Halogenated Benzofuran Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Halogen | Fungal Strain | MIC (µg/mL) | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Bromine | Cryptococcus neoformans | Not specified, but activity drastically increased upon dibromination. | [8][9] |
| Halogenated 3-benzofurancarboxylic acid derivative III | Not specified | Gram-positive bacteria | 50 - 200 | [10] |
| Candida albicans | 100 | [10] | ||
| Candida parapsilosis | 100 | [10] | ||
| Halogenated 3-benzofurancarboxylic acid derivative VI | Not specified | Gram-positive bacteria | 50 - 200 | [10] |
| Candida albicans | 100 | [10] | ||
| Candida parapsilosis | 100 | [10] | ||
| Aza-benzofuran derivative 1 | Not specified | Salmonella typhimurium | 12.5 | [11] |
| Escherichia coli | 25 | [11] | ||
| Staphylococcus aureus | 12.5 | [11] | ||
| Oxa-benzofuran derivative 5 | Not specified | Penicillium italicum | 12.5 | [11] |
| Colletotrichum musae | 12.5 - 25 | [11] |
Note: Lower MIC values indicate greater antifungal activity. Halogenation appears to be a key factor in enhancing the antifungal properties of benzofuran derivatives.[8][9]
Table 3: NF-κB Inhibitory Activity
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, making it a target for anticancer and anti-inflammatory drug development.
| Compound/Derivative | Halogen | Assay Type | IC50 | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | None | NF-κB transcriptional activity | Potent inhibition | [2] |
| Compound 51 (a complex benzofuran derivative) | Not specified | NF-κB activity inhibition | 172.2 ± 11.4 nM | [12] |
| Compound 5d (piperazine/benzofuran hybrid) | Not specified | NO generation in LPS-stimulated RAW-264.7 cells | 52.23 ± 0.97 µM | [13] |
| 5-Chloro-2-(4-(methoxymethoxy)phenyl)benzo[b]furan (18a) | Chlorine | NF-κB inhibition | Not specified | [14] |
Note: The data indicates that benzofuran-2-carboxylic acid derivatives can effectively inhibit the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired exposure period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and add cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.
-
Staining: Add 0.04% SRB solution to each well and incubate at room temperature for 1 hour.
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid.
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is another colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm.
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[15][16][17][18][19]
Materials:
-
Yeast strain (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well U-shaped microdilution plates
-
Test compounds and control antifungal agent
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the yeast strain in RPMI medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the yeast inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth in the control well.[16]
NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Materials:
-
Cell line with an NF-κB-responsive reporter gene (e.g., luciferase)
-
Cell culture medium
-
NF-κB activator (e.g., TNF-α or LPS)
-
Test compounds
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with the test compounds for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with an NF-κB activator.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: A reduction in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. The IC50 value can be calculated from a dose-response curve.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: General experimental workflow for in vitro activity assays.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. scribd.com [scribd.com]
- 19. webstore.ansi.org [webstore.ansi.org]
The Structure-Activity Relationship of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Halogenated Benzofuran-2-Carboxylic Acid Derivatives
The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[1][6] Halogenation, in particular, has been shown to be a critical determinant of a compound's biological efficacy.[1][6] The presence of bromo and chloro substituents at the 7 and 5 positions, respectively, of the target compound suggests a potential for potent biological activity.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic activities of halogenated benzofuran derivatives against various cancer cell lines.[1][3][6][7] The introduction of halogens can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also lead to specific interactions with biological targets.
Table 1: Comparative Anticancer Activity of Substituted Benzofuran Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Hypothetical: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | 7-Bromo, 5-Chloro | - | - | - |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | 2-(N-(4'-hydroxy)phenyl)carboxamide | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Low micromolar range | [7] |
| 5-Bromobenzofuran-based carboxylic acid derivative (9e) | 5-Bromo, 2-ureido-benzoic acid linkage | MDA-MB-231 | 2.52 ± 0.39 µM | [8] |
| 5-Bromobenzofuran-based carboxylic acid derivative (9f) | 5-Bromo, 2-ureido-benzoic acid linkage | MDA-MB-231 | 11.50 ± 1.05 µM | [8] |
| 3-(Bromomethyl)-benzofuran derivative (1) | 3-Bromomethyl | K562, HL60 leukemia cells | 5 µM, 0.1 µM | [6] |
Note: Data for the target compound is hypothetical and for comparative purposes only.
The data in Table 1 suggests that bromo-substituted benzofuran derivatives can exhibit significant anticancer activity. For instance, compound 9e , a 5-bromobenzofuran derivative, shows potent activity against the MDA-MB-231 breast cancer cell line.[8] This indicates that the bromo substituent in the target compound could contribute positively to its anticancer potential.
Antimicrobial Activity
Benzofuran derivatives have also been extensively investigated for their antimicrobial properties.[2][9][10] Halogenation has been shown to play a crucial role in enhancing the antibacterial and antifungal activities of these compounds.
Table 2: Comparative Antimicrobial Activity of Substituted Benzofuran Derivatives
| Compound/Derivative | Substitution Pattern | Microbial Strain(s) | Reported Activity (MIC) | Reference |
| Hypothetical: this compound | 7-Bromo, 5-Chloro | - | - | - |
| Benzofuran-2-carboxylate 1,2,3-triazoles (6g, 6h, 6i) | Varied substitutions on triazole ring | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, S. rolfsii | Moderate to good | [9] |
| Benzofuran derivatives with two bromo substituents (23, 24) | 5-Bromo on benzofuran, 4-Bromo on phenyl ring | Various bacterial strains | 29.76-31.96 mmol/L | [2] |
Note: Data for the target compound is hypothetical and for comparative purposes only.
The results in Table 2 highlight that benzofuran derivatives, particularly those with bromo substitutions, can be effective antimicrobial agents.[2] The combination of bromo and chloro substituents in the target molecule may lead to synergistic effects, potentially resulting in broad-spectrum antimicrobial activity.
Experimental Protocols
To enable researchers to evaluate the biological activity of this compound and its analogues, detailed methodologies for key experiments are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine the cytotoxic activity of a compound against cancer cell lines.
Protocol:
-
Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compound: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, and cell survival, and is often dysregulated in cancer.[7] Benzofuran derivatives have been identified as inhibitors of NF-κB activity.[7]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
The diagram above illustrates a potential mechanism of action for this compound, where it may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and survival genes.
Caption: A typical workflow for drug discovery and SAR studies.
This workflow outlines the logical progression from the synthesis of novel compounds to the identification of lead candidates for further development. It emphasizes the iterative process of screening, mechanism of action studies, and SAR analysis to optimize the therapeutic potential of the benzofuran scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. ijpbs.com [ijpbs.com]
A Comparative Guide to the Cytotoxicity of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of halogenated benzofuran derivatives, with a focus on providing a framework for the evaluation of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. While direct experimental data on the cytotoxicity of this compound is not currently available in public literature, this document compiles data from structurally related compounds to offer insights into its potential activity. Furthermore, detailed protocols for standard cytotoxicity assays are provided to facilitate the experimental assessment of this and other novel compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of benzofuran derivatives is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The inclusion of halogen atoms, such as bromine and chlorine, into the benzofuran structure has been shown to significantly influence their cytotoxic properties.[1][2][3] The following table summarizes the IC50 values for several halogenated benzofuran derivatives against various cancer cell lines, providing a basis for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (chronic leukemia) | 5.0 | [4] |
| HL60 (acute leukemia) | 0.1 | [4] | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer) | 6.3 ± 2.5 | [3][5] |
| HepG2 (liver cancer) | 11 ± 3.2 | [3][5] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer) | 3.5 ± 0.6 | [3] |
| HepG2 (liver cancer) | 3.8 ± 0.5 | [3] | |
| 5-Chlorobenzofuran-2-carboxamide Derivative (Compound 3 with N-phenethyl and morpholinyl substitution) | MCF-7 (breast cancer) | ~1.136 | [1] |
| Benzofuran-based oxadiazole conjugate (Bromo derivative 14c) | HCT116 (colon cancer) | 3.27 | [6] |
| Doxorubicin (Reference Drug) | MCF-7 (breast cancer) | 1.136 | [7] |
Experimental Workflow for Cytotoxicity Assessment
The evaluation of a novel compound's cytotoxic potential follows a structured workflow, beginning with compound preparation and cell culture, followed by treatment and subsequent viability or toxicity assessment.
Experimental Protocols
Herein are detailed protocols for three common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.
-
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in most kits)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Controls: Prepare wells for the following controls:
-
No-Cell Control: Culture medium only for background measurement.
-
Vehicle-Only Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with lysis buffer 45 minutes before the assay endpoint.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V, often in conjunction with a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Treat cells with the test compound for the desired duration.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Potential Signaling Pathways
Benzofuran derivatives have been reported to exert their cytotoxic effects through various signaling pathways. The mTOR (mammalian target of rapamycin) and the NF-κB/MAPK pathways are notable targets.[8][9][10] Inhibition of these pathways can disrupt cell growth, proliferation, and survival, leading to apoptosis.
mTOR Signaling Pathway
The mTOR pathway is a crucial regulator of cell metabolism, growth, and proliferation. Some benzofuran derivatives have been shown to inhibit mTORC1, a key complex in this pathway.[8][9]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and Other Benzofuran Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative overview of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid in the context of other bioactive benzofuran derivatives. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds to infer its potential therapeutic applications and provides detailed experimental protocols for relevant biological assays.
Introduction to this compound
This compound is a halogenated derivative of the benzofuran-2-carboxylic acid core. The presence of both bromo and chloro substituents on the benzene ring is expected to significantly influence its physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the selectivity of drug candidates.[3]
Chemical Structure:
Comparative Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The nature and position of substituents on the benzofuran ring are critical determinants of their biological activity.[3]
Anticancer Activity
Benzofuran derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][4] Halogenated benzofurans, in particular, have shown enhanced cytotoxicity against various cancer cell lines.[3]
Table 1: In Vitro Anticancer Activity of Substituted Benzofuran-2-carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar range | [5] |
| 3-methyl-benzofuran-2-carboxylic acid amide (12b) | A549 (lung) | 0.858 | [6] |
| 3-methyl-benzofuran-2-carboxylic acid amide (10d) | MCF7 (breast) | 2.07 | [6] |
| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 (breast) | 2.52 | [4] |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (colon) | 0.87 | [4] |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (cervical) | 0.73 | [4] |
| Benzofuran-2-carboxamide derivative (50g) | A549 (lung) | 0.57 | [4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[7] A key mechanism of their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[5][8]
Table 2: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran-heterocycle hybrid (5d) | NO production in RAW 264.7 cells | 52.23 | [8] |
| Aza-benzofuran (1) | NO production in LPS-stimulated RAW 264.7 cells | 17.3 | [9] |
| Aza-benzofuran (4) | NO production in LPS-stimulated RAW 264.7 cells | 16.5 | [9] |
Antiviral Activity
Several benzofuran derivatives have been investigated for their antiviral properties. Recent studies have identified benzofurans as STING (Stimulator of Interferon Genes) agonists, which can induce a potent antiviral response.[10]
Table 3: Antiviral Activity of Benzofuran Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 | Reference |
| Benzofuran derivative | Human Coronavirus 229E | BEAS-2B and MRC-5 | µM range | [10] |
| Benzofuran derivative | SARS-CoV-2 | BEAS-2B and Calu-3 | nM range | [10] |
| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus | HeLa | - | [11] |
| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | MDCK | - | [11] |
Experimental Protocols
In Vitro Anticancer Activity - MTT Assay
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]
Anti-inflammatory Activity - NF-κB Inhibition Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Transfect RAW 264.7 macrophage cells with an NF-κB luciferase reporter plasmid.
-
Compound Treatment: Pre-treat the transfected cells with the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the percentage of NF-κB inhibition compared to the LPS-stimulated control.[5]
Antiviral Activity - Plaque Reduction Assay
This assay is used to quantify the reduction in viral replication.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known titer of the virus in the presence or absence of the test compound.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with or without the test compound.
-
Incubation: Incubate the plates until viral plaques are visible.
-
Plaque Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth.[13] Many anticancer benzofuran derivatives target this pathway.
Caption: Simplified VEGFR-2 signaling pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of inflammatory responses.[8]
Caption: Simplified NF-κB inflammatory signaling pathway.
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the biological evaluation of novel benzofuran derivatives.
Caption: General experimental workflow.
Conclusion
While direct experimental evidence for the biological activities of this compound is limited, the extensive research on structurally similar benzofuran derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of bromo and chloro substituents suggests that it may exhibit potent anticancer, anti-inflammatory, and antiviral properties. This guide offers a framework for the comparative analysis of this and other benzofuran derivatives and provides the necessary experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jopcr.com [jopcr.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Unveiling the Molecular Architecture: A Comparative Crystallographic Analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
A detailed guide for researchers, scientists, and drug development professionals on the characterization of 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid using single-crystal X-ray crystallography. This guide presents a comparative analysis with related benzofuran structures, outlines detailed experimental protocols, and provides visualizations of the crystallographic workflow and molecular structure.
The precise determination of the three-dimensional atomic arrangement in a molecule is paramount in the fields of medicinal chemistry and materials science. Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.[1][2] This guide focuses on the characterization of the novel compound this compound, a molecule of interest due to the prevalence of the benzofuran scaffold in biologically active compounds.[3][4][5]
While specific crystallographic data for this compound is not yet publicly available, this guide provides a comprehensive framework for its characterization. By comparing its expected structural parameters with those of known, structurally related benzofuran derivatives, researchers can gain valuable predictive insights.
Comparative Crystallographic Data
To provide a benchmark for the crystallographic analysis of this compound, data from structurally similar compounds, ethyl 5-bromo-1-benzofuran-2-carboxylate and 5-bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran, are presented below. These compounds share the core benzofuran structure with bromine substitution, offering a valid basis for comparison of unit cell parameters and key geometric features.
| Parameter | Ethyl 5-bromo-1-benzofuran-2-carboxylate[6] | 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran[7] | This compound (Expected) |
| Formula | C₁₁H₉BrO₃ | C₁₆H₁₉BrO₂S | C₉H₄BrClO₃ |
| Crystal System | Monoclinic | Triclinic | --- |
| Space Group | P2₁/c | P-1 | --- |
| a (Å) | 3.8869 (3) | 6.3957 (2) | --- |
| b (Å) | 23.780 (2) | 11.2576 (3) | --- |
| c (Å) | 11.0820 (7) | 12.0384 (3) | --- |
| α (˚) | 90 | 104.726 (2) | --- |
| β (˚) | 96.905 (8) | 101.426 (1) | --- |
| γ (˚) | 90 | 106.380 (1) | --- |
| Volume (ų) | 1016.89 (13) | 769.53 (4) | --- |
| Z | 4 | 2 | --- |
Experimental Protocols
The determination of the crystal structure of this compound would follow a well-established experimental workflow.[2][8]
Crystal Growth
The initial and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[2] Common methods for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of reflections.[8] Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map.[2] For small molecules, direct methods are typically successful in determining the initial atomic positions.[2] This initial model is then refined against the experimental data, a process that involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Process and the Molecule
To further clarify the experimental process and the anticipated molecular structure, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic characterization of a small molecule.
References
- 1. eas.org [eas.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Benzofuran-2-Carboxylic Acid Scaffold: A Comparative Guide to High-Throughput Screening Strategies for Modern Drug Discovery
For researchers, scientists, and drug development professionals, the identification of novel small molecule inhibitors is a cornerstone of therapeutic innovation. The benzofuran-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of protein kinases and phosphatases. [1][2] This guide provides a comparative overview of high-throughput screening (HTS) methodologies that can be employed to investigate libraries of compounds based on this versatile scaffold, such as 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, for the discovery of novel therapeutic agents.
While specific HTS data for this compound is not publicly available, the broader class of benzofuran derivatives has shown significant promise in drug discovery, with members exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide will, therefore, focus on a hypothetical HTS campaign targeting a protein kinase, a common target class for which benzofuran-2-carboxylic acids have shown inhibitory activity.[1] We will compare and contrast three widely used HTS assay formats: Fluorescence Resonance Energy Transfer (FRET), AlphaScreen, and a direct enzyme inhibition assay.
Comparative Analysis of HTS Methodologies
The selection of an appropriate HTS assay is critical for the success of any screening campaign. The choice depends on various factors, including the nature of the target, the required throughput, cost, and the potential for assay interference. Below is a comparative summary of three common HTS technologies suitable for screening a library of benzofuran-2-carboxylic acid derivatives against a protein kinase target.
| Feature | Fluorescence Resonance Energy Transfer (FRET) | AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Direct Enzyme Inhibition Assay (e.g., ADP-Glo™) |
| Principle | Non-radiative energy transfer between a donor and an acceptor fluorophore when in close proximity. Inhibition of the protein-protein interaction (e.g., kinase-substrate) disrupts FRET. | Generation of a chemiluminescent signal when a donor and an acceptor bead are brought into close proximity. Inhibition of the kinase-substrate interaction prevents signal generation. | Quantification of a product of the enzymatic reaction (e.g., ADP for kinases). Inhibition of the enzyme reduces product formation. |
| Throughput | High to very high (384- to 1536-well plates). | Very high (384- to 1536-well plates). | High to very high (384- to 1536-well plates). |
| Sensitivity | Good, but can be affected by autofluorescence of library compounds. | Very high due to signal amplification. | Very high. |
| Cost | Moderate (requires fluorescently labeled reagents). | High (requires proprietary beads and specific instrumentation). | Moderate to high (requires specific reagents and detection kits). |
| Compound Interference | Potential for interference from fluorescent compounds or quenchers. | Less prone to interference from fluorescent compounds, but can be affected by singlet oxygen quenchers or compounds that absorb at the emission wavelength. | Less prone to optical interference, but can be affected by compounds that inhibit the detection enzyme (e.g., luciferase). |
| Assay Format | Homogeneous (no-wash). | Homogeneous (no-wash). | Homogeneous (no-wash). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are representative protocols for the three compared HTS assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding TR-FRET assay to screen for inhibitors of a hypothetical kinase, "Kinase-X," binding to its substrate peptide.
Materials:
-
Kinase-X, N-terminally tagged with a donor fluorophore (e.g., Terbium cryptate).
-
Substrate peptide, C-terminally biotinylated and labeled with an acceptor fluorophore (e.g., d2).
-
Streptavidin-XL665.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT.
-
This compound and other library compounds dissolved in DMSO.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a 2X solution of Kinase-X-Tb (e.g., 2 nM) in assay buffer.
-
Prepare a 2X solution of biotinylated substrate-d2 (e.g., 10 nM) and Streptavidin-XL665 (e.g., 20 nM) in assay buffer.
-
Dispense 2 µL of library compounds (e.g., at 10 mM in DMSO) into the assay plate. For controls, dispense 2 µL of DMSO.
-
Add 4 µL of the 2X Kinase-X-Tb solution to each well.
-
Add 4 µL of the 2X biotinylated substrate-d2/Streptavidin-XL665 solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound.
AlphaScreen Assay
This protocol outlines an AlphaScreen assay to screen for inhibitors of Kinase-X activity.
Materials:
-
Kinase-X.
-
Biotinylated substrate peptide.
-
ATP.
-
Anti-phospho-substrate antibody conjugated to Acceptor beads.
-
Streptavidin-coated Donor beads.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.
-
Library compounds in DMSO.
-
384-well ProxiPlates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Dispense 2 µL of library compounds into the assay plate.
-
Add 4 µL of a 2X solution of Kinase-X and biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of a 2X solution of ATP in assay buffer.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 10 µL of a detection mixture containing anti-phospho-substrate Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen reader.
-
Calculate the percent inhibition for each compound based on the reduction in the AlphaScreen signal.
ADP-Glo™ Kinase Assay
This protocol details a direct enzyme inhibition assay using the ADP-Glo™ system to quantify kinase activity.
Materials:
-
Kinase-X.
-
Substrate peptide.
-
ATP.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
Library compounds in DMSO.
-
384-well white plates.
-
Luminescence plate reader.
Procedure:
-
Dispense 1 µL of library compounds into the assay plate.
-
Add 2 µL of a 2.5X solution of Kinase-X and substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X solution of ATP in assay buffer.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound based on the reduction in luminescence.
Visualizations
To further clarify the experimental workflows and the underlying biological context, the following diagrams are provided.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A simplified signaling pathway illustrating the inhibitory action of a benzofuran derivative on Kinase-X.
References
- 1. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Comparative Spectroscopic Analysis
For Immediate Release: A comprehensive guide confirming the chemical structure of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with a structurally related alternative, 5-chloro-1-benzofuran-2-carboxylic acid, supported by predicted and experimental spectroscopic data.
The precise characterization of novel chemical entities is a cornerstone of modern pharmaceutical research. This document outlines the expected spectroscopic characteristics of this compound and contrasts them with the known data for a similar compound to aid in its unambiguous identification.
Predicted Spectroscopic Data for Structural Confirmation
To confirm the structure of this compound, a combination of spectroscopic techniques is essential. Below is a summary of the predicted and comparative experimental data.
| Spectroscopic Technique | Predicted Data for this compound | Experimental Data for 5-chloro-1-benzofuran-2-carboxylic acid (Alternative) |
| ¹H NMR | Aromatic protons with specific splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups. A singlet for the proton at position 3 of the furan ring. | Aromatic protons and a singlet for the furan ring proton, with chemical shifts determined by the chloro and carboxylic acid substituents. |
| ¹³C NMR | Distinct signals for each of the nine carbon atoms, with chemical shifts influenced by the attached functional groups. The carbonyl carbon of the carboxylic acid would appear in the downfield region (around 160-170 ppm). | Nine distinct carbon signals, including the characteristic downfield carbonyl carbon signal. |
| IR Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1680-1710 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region. | A similar broad O-H stretch and a sharp C=O stretch. The C-Cl stretch will be present, but no C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₄BrClO₃. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. | A molecular ion peak corresponding to the exact mass of C₉H₅ClO₃, with a characteristic isotopic pattern for a compound with one chlorine atom. |
Experimental Protocols for Structural Verification
Accurate structural confirmation relies on standardized experimental procedures. The following protocols are recommended for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.
-
The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Tetramethylsilane (TMS) should be used as an internal standard.
-
Standard pulse sequences should be used to acquire one-dimensional ¹H and ¹³C spectra. Two-dimensional techniques such as COSY and HSQC can be employed for more detailed structural elucidation.
Infrared (IR) Spectroscopy
-
IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
The spectrum should be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is recommended to determine the exact mass and elemental composition.
-
The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
-
The mass spectrum will show the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern will be critical for confirming the presence of bromine and chlorine.
Workflow for Structural Confirmation
The logical process for confirming the structure of a novel compound involves a series of analytical steps. The following diagram illustrates the typical workflow.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Safety Operating Guide
Navigating the Safe Disposal of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the responsible management of a halogenated organic compound, ensuring laboratory safety and environmental compliance.
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a paramount concern. This guide provides a detailed protocol for the safe disposal of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated organic compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for protecting laboratory personnel and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation. Therefore, stringent safety measures must be observed at all times.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated fume hood is essential to avoid inhalation of dust or vapors.
Quantitative Data Summary
For a clear understanding of the hazards and disposal parameters, the following table summarizes key quantitative information.
| Parameter | Value |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Primary Disposal Method | High-Temperature Incineration |
| Incineration Temperature | Minimum of 850°C. For waste containing >1% halogenated organic substances, a minimum temperature of 1100°C is required to ensure complete destruction and prevent the formation of persistent organic pollutants.[1][2][3] |
| Neutralization pH Range | For corrosive waste where neutralization is the sole hazard, the pH should be adjusted to a neutral range of 5 to 9 before any potential drain disposal, subject to institutional and local regulations.[4] |
Step-by-Step Disposal Protocols
The primary and recommended method for the disposal of this compound is high-temperature incineration through a licensed hazardous waste disposal contractor. For small quantities of acidic waste where the only hazard is corrosivity, neutralization may be a preliminary step, but this does not apply to this compound due to its other hazardous characteristics. The neutralized waste must still be disposed of as hazardous chemical waste.
Protocol 1: Collection and Disposal via Incineration (Primary Method)
This protocol outlines the standard procedure for collecting and preparing the chemical waste for pickup by an environmental health and safety (EHS) office or a licensed contractor.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container (compatible with halogenated organic compounds).
-
Personal Protective Equipment (PPE) as listed above.
-
Fume hood.
Procedure:
-
Waste Segregation: All waste containing this compound, including contaminated consumables like gloves, weigh boats, and pipette tips, must be collected separately from other waste streams.[1][5]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other contents, including any solvents.[1]
-
Waste Collection:
-
Solid Waste: Place all solid waste directly into the designated container.
-
Liquid Waste: If the compound is in a solution, transfer it to a designated liquid waste container. Do not mix with incompatible waste streams.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.[1]
Protocol 2: Neutralization of Small Quantities of Acidic Waste (Preliminary Treatment)
This protocol is for the neutralization of the acidic functional group and should only be considered as a preliminary treatment for small spills or residual amounts. The resulting neutralized waste must still be collected and disposed of as hazardous chemical waste via incineration. This procedure does not render the waste non-hazardous.
Materials:
-
Appropriate base for neutralization (e.g., sodium bicarbonate, sodium hydroxide).
-
pH paper or a pH meter.
-
Stirring apparatus.
-
Ice bath.
-
Personal Protective Equipment (PPE).
-
Fume hood.
Procedure:
-
Preparation: Conduct the entire procedure within a fume hood. Place the container with the acidic waste in an ice bath to manage any exothermic reactions.
-
Dilution: If the acidic waste is concentrated, slowly dilute it by adding it to a large volume of cold water. Never add water to the acid.
-
Neutralization: Slowly add a dilute solution of a suitable base (e.g., 5% sodium bicarbonate solution) to the acidic solution while stirring continuously.[6]
-
pH Monitoring: Regularly check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is in the neutral range (approximately 5-9).[4]
-
Waste Collection: The neutralized solution must be collected in a designated hazardous waste container, clearly labeled as "Neutralized this compound waste" along with a list of all components.
-
Final Disposal: Arrange for the disposal of the neutralized waste through your EHS office or a licensed contractor for incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Operational Guide for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
This guide provides essential safety protocols, handling procedures, and disposal plans for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development. All procedures should be conducted in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. Based on its classification, it poses multiple health risks.[1]
| Hazard Classification | GHS Hazard Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and face shield. | Goggles are essential to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be worn to prevent skin contact, as the compound is harmful and causes skin irritation. Always check the glove manufacturer's recommendations for chemical compatibility. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A lab coat should be worn to protect against contamination of personal clothing. Ensure there is no exposed skin on the arms or legs. |
| Respiratory Protection | Dust respirator or work in a certified chemical fume hood. | To prevent inhalation of harmful dust, all handling of the solid compound should occur within a chemical fume hood. If a fume hood is not available, a certified dust respirator is required.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety and minimizes the risk of contamination or exposure.
Workflow for Handling this compound
Caption: Workflow for safe handling of the chemical.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a safety shower and eyewash station are accessible.
-
Put on all required PPE as specified in the table above.[1]
-
Prepare the work area by ensuring a chemical fume hood is operational and the workspace is clear of clutter.[2]
-
-
Handling :
-
Conduct all procedures involving the solid compound within a certified chemical fume hood to prevent inhalation of dust.[1][2]
-
Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize dust generation.[1]
-
Keep containers securely sealed when not in use.[1]
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
-
Post-Handling :
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[3][4] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor. |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and ensure laboratory safety.
Spill Cleanup Procedure
Caption: Step-by-step spill cleanup process.
-
Spill Response :
-
Clean up all spills immediately.[1]
-
Avoid breathing dust and prevent contact with skin and eyes.[1]
-
Wear full PPE, including respiratory protection, during cleanup.[1]
-
Use dry cleanup procedures and avoid generating dust.[1]
-
Carefully sweep up, shovel, or vacuum the spilled material.[1]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
-
Waste Disposal :
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[2][5] This is crucial as disposal methods differ and mixing can increase costs and environmental impact.[6]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Collection : Collect all waste, including contaminated PPE and rinsates from cleaning glassware, in the designated halogenated waste container.[2]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not dispose of this chemical down the drain.[7]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
